Cordifolioside A
Description
from Tinospora cordifolia; structure in first source
Properties
IUPAC Name |
4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQFJKAHSGCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Immunity: A Technical Guide to Cordifolioside A Biosynthesis in Tinospora cordifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinospora cordifolia, a cornerstone of traditional Ayurvedic medicine, is a rich source of bioactive secondary metabolites. Among these, Cordifolioside A, a phenylpropanoid glycoside, has garnered significant attention for its immunomodulatory and other therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of phenylpropanoid metabolism with genomic and transcriptomic data from Tinospora cordifolia. This document details the enzymatic steps, precursor molecules, and key intermediates, presenting quantitative data in structured tables and illustrating the metabolic and experimental workflows using Graphviz diagrams. The experimental protocols for the quantification and analysis of this compound are also provided to facilitate further research and development.
Introduction
Tinospora cordifolia (Willd.) Miers, commonly known as Guduchi or Giloy, is a perennial climbing shrub belonging to the Menispermaceae family. It is revered in traditional medicine for its wide array of pharmacological activities, including immunomodulatory, anti-diabetic, anti-inflammatory, and antioxidant effects[1][2]. These therapeutic properties are attributed to a diverse range of secondary metabolites, including alkaloids, terpenoids, and glycosides[3]. This compound, a phenylpropanoid glycoside, is a significant bioactive constituent of T. cordifolia[4]. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This guide elucidates the proposed biosynthetic pathway of this compound, from primary metabolites to the final complex glycoside.
The Phenylpropanoid Pathway: The Foundation of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine[5][6]. Transcriptome and genome sequencing of Tinospora cordifolia have revealed the presence of genes encoding the key enzymes of this pathway, supporting its operation in this plant[7][8][9][10][11].
The initial steps of the phenylpropanoid pathway are catalyzed by a trio of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary to secondary metabolism[12][13].
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid[14].
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate for various downstream pathways[15][16][17][18][19].
Biosynthesis of the this compound Aglycone: A Hypothetical Pathway
The aglycone of this compound is a derivative of sinapic acid. The biosynthesis of sinapic acid from p-coumaroyl-CoA involves a series of hydroxylation and methylation reactions. While the specific enzymes in T. cordifolia have not been fully characterized, the pathway can be inferred from studies in other plant species[20][21][22][23][24].
The proposed pathway to the this compound aglycone involves the following key steps:
-
Hydroxylation and Methylation: p-Coumaroyl-CoA undergoes further modifications to form feruloyl-CoA and subsequently 5-hydroxyferuloyl-CoA. These reactions are catalyzed by hydroxylases and O-methyltransferases.
-
Formation of Sinapoyl-CoA: 5-Hydroxyferuloyl-CoA is methylated to produce sinapoyl-CoA.
-
Reduction to Sinapaldehyde (B192390) and Sinapyl Alcohol: Sinapoyl-CoA is then reduced to sinapaldehyde and further to sinapyl alcohol.
-
Formation of the 3-hydroxyprop-1-enyl side chain: The precise enzymatic mechanism for the formation of the 3-hydroxyprop-1-enyl group on the phenylpropanoid backbone is not yet elucidated but is hypothesized to involve a series of oxidation and reduction steps acting on the propenyl side chain of a sinapyl-derived intermediate.
Glycosylation: The Final Assembly of this compound
Glycosylation is a crucial final step in the biosynthesis of many natural products, enhancing their stability, solubility, and biological activity. This compound possesses a complex disaccharide moiety attached to the aglycone. This glycosylation is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs)[25]. While the specific UGTs from T. cordifolia responsible for this compound synthesis have yet to be identified, their existence is supported by transcriptomic data[7][8].
The glycosylation process is proposed to occur in a stepwise manner:
-
Monoglycosylation: A UGT transfers a glucose molecule from UDP-glucose to the hydroxyl group of the aglycone precursor.
-
Diglycoside Formation: A second UGT then attaches another sugar moiety to the initial glucose, forming the final disaccharide structure of this compound.
Quantitative Analysis of this compound
The quantification of this compound in Tinospora cordifolia extracts is essential for quality control and standardization of herbal formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.
Table 1: Quantitative Data from HPLC Analysis of this compound
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [26] |
| Correlation Coefficient (r²) | > 0.99 | [26] |
| Limit of Detection (LOD) | 0.18 µg/mL | [26] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [26] |
| Recovery | 98.96 - 101.43% | [26] |
| Precision (%RSD) | < 2% | [26] |
Table 2: Quantitative Data from HPTLC Analysis of this compound
| Parameter | Value | Reference |
| Linearity Range | 750 - 2250 ng/band | [26] |
| Correlation Coefficient (r²) | > 0.99 | [26] |
| Limit of Detection (LOD) | 107.05 ng/band | [26] |
| Limit of Quantification (LOQ) | 324.38 ng/band | [26] |
| Recovery | 98.96 - 101.43% | [26] |
| Precision (%RSD) | < 2% | [26] |
Experimental Protocols
Extraction of this compound
A standardized protocol for the extraction of this compound from Tinospora cordifolia stem material is as follows:
-
Plant Material: Air-dried and coarsely powdered stem of T. cordifolia.
-
Extraction Solvent: 70% aqueous ethanol.
-
Procedure: a. Macerate the powdered plant material in the extraction solvent (1:10 w/v) for 72 hours at room temperature with occasional shaking. b. Filter the extract and repeat the extraction process with the residue until it becomes colorless. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. d. Lyophilize the concentrated extract to obtain a dry powder.
HPLC Quantification of this compound
Methodology:
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (25:75, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Quantification: Based on a calibration curve prepared with a this compound standard.
HPTLC Quantification of this compound
Methodology:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Hexane:Chloroform:Methanol:Formic Acid (in optimized ratio).
-
Application: Apply standard and sample solutions as bands.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the plate at 254 nm.
-
Quantification: Based on the peak area of the standard.
Conclusion and Future Perspectives
This technical guide has outlined the putative biosynthetic pathway of this compound in Tinospora cordifolia, drawing upon the established general phenylpropanoid pathway and available genomic data. While the core pathway is well-understood, the specific enzymes responsible for the later, more specialized steps in this compound formation in T. cordifolia remain to be elucidated. Future research should focus on the functional characterization of candidate genes for hydroxylases, methyltransferases, and UDP-glycosyltransferases identified through transcriptomic and genomic analyses of T. cordifolia. A complete understanding of this pathway will not only provide valuable insights into plant secondary metabolism but also pave the way for the biotechnological production of this compound and the development of novel pharmaceuticals.
References
- 1. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinospora cordifolia: One plant, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical analysis of Tinospora cordifolia and Withania somnifera and their therapeutic activities with special reference to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 7. De novo transcriptome sequencing facilitates genomic resource generation in Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo genome assembly and annotation of the medicinal plant Tinospora cordifolia (Willd.) Miers ex Hook. f. & Thom's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Functional Characterization of a Phenylalanine Ammonia-Lyase Gene (SsPAL1) from Coleus (Solenostemon scutellarioides (L.) Codd) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Purification of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the techniques for isolating and purifying Cordifolioside A, a phenylpropanoid glycoside with notable immunomodulatory and radioprotective properties.[1] Sourced from the medicinal plant Tinospora cordifolia, this document outlines detailed methodologies from extraction to final purification, supported by quantitative data and experimental protocols.
Introduction to this compound
This compound is a key bioactive constituent found in the stems of Tinospora cordifolia (Guduchi), a plant widely used in traditional Ayurvedic medicine.[1] Its chemical formula is C₂₂H₃₂O₁₃, with a molecular weight of approximately 504.5 g/mol .[2] The purification of this compound is essential for its pharmacological investigation and potential development as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₁₃ | [2] |
| Molecular Weight | 504.5 g/mol | [2] |
| Class | Phenylpropanoid Glycoside | [1] |
| Natural Source | Tinospora cordifolia (stems) | [1] |
| Reported Bioactivities | Immunomodulatory, Radioprotective | [1] |
Overall Workflow for Isolation and Purification
The isolation and purification of this compound involve a multi-step process beginning with the extraction from plant material, followed by chromatographic separation and a final recrystallization step to achieve high purity.
Experimental Protocols
The primary source of this compound is the stem of Tinospora cordifolia.
Protocol 3.1.1: Preparation of Plant Material
-
Collect fresh stems of Tinospora cordifolia.
-
Wash the stems thoroughly with running water to remove any dirt and debris.
-
Shade dry the stems at room temperature until they are completely devoid of moisture.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
Protocol 3.1.2: Solvent Extraction
-
Weigh 1 kg of the dried, powdered stem material.
-
Perform exhaustive extraction using a Soxhlet apparatus with 50% v/v ethanol (B145695) or methanol (B129727) at 40-45°C for 48 hours. Alternatively, reflux the powder with the solvent (e.g., 4 L for 1 kg of powder) at 60 ± 5°C for 3 hours, repeating the process three times.[1]
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The typical yield of the crude ethanolic extract is approximately 2.44%.[3]
Preparative column chromatography is a crucial step for the separation of this compound from the complex mixture of the crude extract. The choice of stationary and mobile phases is critical for achieving good resolution.
Protocol 3.2.1: Preparative Column Chromatography
-
Stationary Phase Preparation: Use silica gel with a mesh size of 60-120 or 70-230 for gravity column chromatography, or 230-400 for flash chromatography. Prepare a slurry of the silica gel in the initial mobile phase solvent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed to avoid channeling.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel (dry loading method) and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A suggested gradient elution could start with a mixture of hexane (B92381) and chloroform (B151607) and gradually introduce methanol.
-
Based on analytical HPTLC data, a mobile phase of chloroform:methanol (85:15) shows good separation, with this compound having an Rf value of approximately 0.86.[3] Another effective, more complex system is hexane:chloroform:methanol:formic acid (4:4:2:0.1, v/v).
-
A practical approach is to start with 100% chloroform and gradually increase the percentage of methanol in the mobile phase.
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC).
Protocol 3.2.2: Thin Layer Chromatography (TLC) Monitoring
-
TLC Plates: Use pre-coated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform and methanol (85:15, v/v) is effective for resolving this compound.
-
Spotting: Apply small spots of each collected fraction onto the TLC plate alongside a this compound standard if available.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. This compound can also be visualized by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf of this compound.
Recrystallization is the final step to obtain high-purity this compound. The selection of an appropriate solvent or solvent system is paramount.
Protocol 3.3.1: Recrystallization
-
Concentrate the pooled fractions containing this compound to dryness.
-
Select a suitable solvent for recrystallization. For glycosides, solvent systems such as methanol-water, ethanol-water, or acetone-hexane are often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the dried residue in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data and Analysis
The following tables summarize the quantitative data associated with the analysis and potential yield of this compound.
Table 2: Analytical HPTLC Method Parameters for this compound
| Parameter | Value | Reference |
| Stationary Phase | HPTLC aluminum plate, pre-coated with silica gel 60 F₂₅₄ | |
| Mobile Phase | Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v) | |
| Rf Value | 0.12 | |
| Detection Wavelength | 254 nm | |
| Linearity Range | 750 - 2250 ng/band | |
| LOD | 107.05 ng/band | |
| LOQ | 324.38 ng/band | |
| Recovery | 98.96 - 101.43% |
Table 3: Analytical HPLC Method Parameters for this compound
| Parameter | Value | Reference |
| Stationary Phase | Reverse phase C18 column (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Retention Time | ~9.52 min | |
| Linearity Range | 0.5 - 50 µg/mL | |
| LOD | 0.18 µg/mL | |
| LOQ | 0.55 µg/mL |
Table 4: Reported Yield of this compound
| Stage | Yield (% w/w) | Notes | Reference |
| In 60% Methanolic Extract | 0.10 - 0.70% | Varies depending on the geographical source of the plant material. |
Logical Relationships in Method Development
The development of a robust purification protocol relies on a logical progression from analytical to preparative scales.
Conclusion
This guide provides a detailed framework for the successful isolation and purification of this compound from Tinospora cordifolia. The presented protocols, based on established analytical methods, offer a solid starting point for researchers. It is important to note that optimization of certain parameters, such as the gradient elution profile in column chromatography and the specific solvent system for recrystallization, may be necessary to achieve the desired purity and yield depending on the specific laboratory conditions and the composition of the starting plant material.
References
- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Phytochemical Assessment of Cordifolioside A in Botanical Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenyl propanoid glycoside primarily isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including immunomodulatory, radioprotective, and cytoprotective effects.[1][2] This technical guide provides a comprehensive overview of the initial phytochemical screening process for this compound in plant extracts. It details the methodologies for preliminary qualitative detection, extraction, and subsequent quantitative analysis. Standardized experimental protocols are presented to ensure reproducibility and accuracy in identifying and quantifying this promising bioactive compound. Furthermore, this guide includes structured data tables for comparative analysis of this compound yields and outlines the logical workflow of the screening process through diagrammatic representations.
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Tinospora cordifolia (Guduchi), a climbing shrub from the Menispermaceae family, is a prominent medicinal plant in traditional Ayurvedic medicine.[2] Its wide array of therapeutic properties is attributed to a rich phytochemical profile, which includes alkaloids, terpenoids, and glycosides. Among these, this compound has been identified as a key bioactive constituent with significant immunomodulatory potential.[3][4]
The initial phase of phytochemical investigation is critical for the identification of promising lead compounds. This process involves a systematic workflow encompassing extraction, preliminary qualitative screening for relevant compound classes, and precise quantitative analysis. This guide focuses on the established methods for the initial screening of this compound, providing researchers with the necessary protocols and data benchmarks to facilitate their investigations.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection : The plant material, typically the stems of Tinospora cordifolia, should be collected from a well-identified and authenticated source.
-
Drying : The collected stems are washed, shade-dried, and then coarsely powdered using a mechanical grinder.
-
Storage : The powdered material should be stored in airtight containers in a cool, dry place to prevent degradation of phytochemicals.
Extraction of this compound
A common method for extracting this compound is through solvent extraction. Methanolic or hydroalcoholic solvents are frequently employed.
Protocol for 60% Methanolic Extraction:
-
Macerate 100g of the dried, powdered plant material with 500 mL of 60% methanol.
-
The mixture is then subjected to Soxhlet extraction or refluxed for a specified period (e.g., 3-6 hours) at a controlled temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
The dried extract is stored in a desiccator until further analysis.
Preliminary Phytochemical Screening
As this compound is a glycoside, preliminary screening often includes tests for saponins (B1172615) (another class of glycosides) and terpenoids, which are structurally related to the aglycone moieties of some glycosides.
2.3.1. Test for Saponins (Foam Test)
This test is based on the ability of saponins to form a stable foam in aqueous solutions.
Protocol:
-
Take a small amount of the plant extract (approximately 0.5 g) in a test tube.
-
Add 10 mL of distilled water.
-
Shake the test tube vigorously for 30 seconds to 15 minutes.[5][6][7]
-
Allow the tube to stand and observe for the formation of a persistent honeycomb-like froth. The persistence of the foam for at least 10-15 minutes is a positive indication of the presence of saponins.[5]
2.3.2. Test for Terpenoids (Salkowski Test)
The Salkowski test is a common qualitative test for the presence of terpenoids.
Protocol:
-
Dissolve a small amount of the extract in 2 mL of chloroform.[8][9]
-
Carefully add 3 mL of concentrated sulfuric acid along the side of the test tube to form a distinct layer.[10]
-
The formation of a reddish-brown coloration at the interface is indicative of the presence of terpenoids.[6][8][9]
Quantitative Analysis of this compound
High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common and validated methods for the quantification of this compound.
HPTLC Densitometric Method
Protocol:
-
Sample and Standard Preparation : Prepare methanolic solutions of the plant extract and a this compound standard of known concentration.
-
Chromatography : Apply the samples and standard as bands on a pre-activated silica (B1680970) gel 60 F254 HPTLC plate.
-
Mobile Phase : Develop the plate in a suitable solvent system. A commonly used mobile phase is Chloroform:Methanol (85:15, v/v).
-
Detection : After development, the plate is dried, and the spots are visualized under UV light at a specific wavelength (e.g., 254 nm).
-
Quantification : Densitometric scanning is performed to measure the peak areas of the sample and standard spots. The amount of this compound in the sample is calculated by comparing its peak area with that of the standard.
HPLC Method
Protocol:
-
Sample and Standard Preparation : Prepare filtered solutions of the plant extract and a this compound standard in the mobile phase.
-
Chromatographic Conditions :
-
Quantification : Inject the sample and standard solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area with a standard calibration curve.
Data Presentation
The quantitative data for this compound content in Tinospora cordifolia extracts from various studies are summarized below for easy comparison.
| Extraction Method | Plant Part | Analytical Method | This compound Content (% w/w) | Reference |
| 60% Methanolic Extract | Stem | HPTLC | 0.83 (UP), 0.31 (MP), 0.14 (ND) | [8] |
| 60% Methanolic Extract | Stem | HPLC | 0.70 (UP), 0.20 (MP), 0.10 (ND) | [2] |
| Ethyl Alcohol Extract | Not Specified | HPTLC | 432.51 mg/100g (0.43%) | [1] |
| Methanol Extract | Not Specified | HPTLC | Lower than ethyl alcohol extract | [1] |
| Acetone Extract | Not Specified | HPTLC | Lower than ethyl alcohol extract | [1] |
| Water Extract | Not Specified | HPTLC | Lower than ethyl alcohol extract | [1] |
UP: Uttar Pradesh, MP: Madhya Pradesh, ND: New Delhi (Geographical regions in India)
Table 1: Quantitative Analysis of this compound in Tinospora cordifolia Extracts.
| Parameter | HPTLC Method | HPLC Method | Reference |
| Linearity Range | 750–2250 ng/band | 0.5–50 µg/mL | [11][12] |
| Limit of Detection (LOD) | 107.05 ng/band | 0.18 µg/mL | [11][12] |
| Limit of Quantification (LOQ) | 324.38 ng/band | 0.55 µg/mL | [11][12] |
| Recovery | 98.96–101.43% | 99.21–99.82% | [2][12] |
| Correlation Coefficient (r²) | > 0.99 | 0.997 | [2][12] |
Table 2: Validation Parameters for HPTLC and HPLC Methods for this compound Quantification.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the initial phytochemical screening of this compound is depicted below.
Caption: Workflow for this compound Screening.
Conceptual Signaling Pathway
This compound has demonstrated immunomodulatory activity, with studies suggesting its interaction with key cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[1][13] The following diagram provides a conceptual representation of this immunomodulatory effect.
Caption: Immunomodulatory Action of this compound.
Conclusion
This technical guide provides a standardized framework for the initial phytochemical screening of this compound in plant extracts. The detailed protocols for extraction, qualitative analysis, and quantitative determination by HPTLC and HPLC offer a reliable basis for researchers in natural product chemistry and drug development. The consolidated quantitative data serves as a valuable reference for comparing extraction efficiencies and analytical results. The visual representations of the experimental workflow and the conceptual immunomodulatory pathway of this compound further aid in the comprehension and planning of research in this area. Adherence to these methodologies will promote consistency and comparability of data across different studies, ultimately accelerating the scientific investigation of this compound and its therapeutic potential.
References
- 1. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 5. Sap On in | PDF | Foam | Solution [scribd.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. microbenotes.com [microbenotes.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Phytochemical Screening and in Vitro Anti-Inflammatory Activity Evaluation of the Combined Methanol Leaf Extracts of Ageratum cornyzoides and Cytratus cymbopogon with a Trial Formulation of a Pharmaceutical Suppository [scirp.org]
- 11. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cordifolioside A: A Technical Guide to Its Natural Sources, Variability, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordifolioside A, a phenylpropanoid glycoside, is a bioactive natural product with significant therapeutic potential, primarily attributed to its immunomodulatory and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, the inherent variability in its concentration, and detailed methodologies for its extraction and quantification. Furthermore, it elucidates the compound's known signaling pathways, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Natural Sources of this compound
This compound is predominantly isolated from plants of the Tinospora genus, within the Menispermaceae family. The most well-documented and primary source is:
-
Tinospora cordifolia : Commonly known as Guduchi or Giloy, this climbing shrub is a cornerstone of traditional Ayurvedic medicine.[1][2][3][4] The stems of T. cordifolia are the primary plant part utilized for the extraction of this compound.[5]
Another reported natural source is:
-
Tinospora sinensis : This species, also belonging to the Menispermaceae family, has been identified as a source of this compound.[6]
Variability in this compound Concentration
The concentration of this compound in its natural sources is not static and exhibits significant variability based on several factors, including seasonality and the extraction methods employed.
Seasonal Variation
Studies have demonstrated a distinct seasonal influence on the phytochemical composition of Tinospora cordifolia, directly impacting the concentration of this compound. Research conducted over a 24-month period revealed that the concentration of this compound in the stems of T. cordifolia was highest during the monsoon season (specifically August) and lowest in the winter months (December to February).[5] This temporal diversity is crucial for optimizing harvesting times to ensure the maximum yield of the bioactive compound.
Influence of Extraction Solvents
The choice of solvent for extraction plays a critical role in the yield of this compound. A comparative analysis of different solvent extracts from T. cordifolia showed that ethyl alcohol was the most effective solvent for extracting this compound, yielding a significantly higher concentration compared to other solvents like methanol, acetone, and water.[3]
Quantitative Data on this compound Content
The following tables summarize the reported quantitative data for this compound concentration from Tinospora cordifolia.
Table 1: Seasonal Variation of this compound in Tinospora cordifolia Stems
| Season | Month(s) | Concentration Range (ng/mg of dry weight) |
| Monsoon | August | 284.0 ± 94.0 |
| Winter | December - February | 154.0 (lowest observed) |
| Spring/Summer | Rest of the year | Moderate concentrations |
| Data sourced from a study utilizing UHPLC-PDA analysis.[5] |
Table 2: this compound Content in Different Solvent Extracts of Tinospora cordifolia
| Extraction Solvent | This compound Concentration (mg/100g of dry extract) |
| Ethyl Alcohol | 432.51 |
| Methanol | Not reported as the highest |
| Acetone | Not reported as the highest |
| Water | Not reported as the highest |
| Data sourced from a study utilizing HPTLC analysis.[3] |
Experimental Protocols
Extraction of this compound
A generalized protocol for the extraction of this compound from Tinospora cordifolia stems is as follows:
-
Sample Preparation : Collect fresh, healthy stems of Tinospora cordifolia. Wash the stems thoroughly to remove any dirt and debris. Shade-dry the stems and then pulverize them into a coarse powder.
-
Extraction : Macerate the powdered stem material with the chosen solvent (e.g., ethyl alcohol for optimal yield) in a suitable vessel. The ratio of plant material to solvent may vary, but a common starting point is 1:10 (w/v).
-
Filtration and Concentration : After a defined extraction period (e.g., 24-48 hours with occasional shaking), filter the extract to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Quantification of this compound
High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography with a Photodiode Array Detector (UHPLC-PDA) are common analytical techniques for the quantification of this compound.
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase : A suitable solvent system is developed to achieve good separation. An example could be a mixture of Toluene: Ethyl Acetate: Formic Acid in a specific ratio.
-
Sample Application : Apply the standard this compound and the sample extracts as bands on the HPTLC plate.
-
Development : Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis : After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 280 nm) to quantify the amount of this compound present in the sample by comparing it with the standard.
-
Chromatographic System : An ultra-high-performance liquid chromatography system equipped with a photodiode array detector.
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution using a mixture of two or more solvents, such as acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape), is common.
-
Detection : The PDA detector is set to monitor the absorbance at the maximum wavelength of this compound.
-
Quantification : A calibration curve is generated using known concentrations of a this compound standard. The concentration in the sample extracts is then determined by interpolating their peak areas on this calibration curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to its immunomodulatory and antioxidant activities.
Immunomodulatory Effects
This compound has been reported to modulate the immune system by influencing the activity of macrophages and the production of reactive oxygen species (ROS) in human neutrophil cells.[4] It is suggested to enhance the phagocytic activity of macrophages, a critical component of the innate immune response.
Caption: Immunomodulatory action of this compound.
Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress.[1] This mechanism is fundamental to its protective effects against cellular damage.
References
- 1. This compound | 155179-20-7 | FGA17920 | Biosynth [biosynth.com]
- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Silico Prediction of Cordifolioside A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the in silico predicted bioactivities of this compound, offering insights into its potential therapeutic applications. By leveraging computational methodologies, researchers can efficiently screen for biological targets, predict binding affinities, and elucidate potential mechanisms of action, thereby accelerating the early stages of drug discovery. This document summarizes key quantitative data from various in silico studies, details the experimental protocols employed, and visualizes the predicted signaling pathways and workflows.
Predicted Bioactivities of this compound
This compound has been investigated in silico for a range of biological activities, including immunomodulatory, anti-viral, anti-diabetic, and anti-obesity effects. The primary computational method used in these studies is molecular docking, which predicts the binding affinity of a ligand (this compound) to the active site of a target protein.
Quantitative Data Summary
The following tables summarize the predicted binding affinities and docking scores of this compound against various protein targets. Lower binding energy values and higher docking scores generally indicate a more favorable interaction.
Table 1: Predicted Anti-Viral and Immunomodulatory Activity of this compound
| Target Protein | PDB ID | Bioactivity | Docking Software | Binding Energy (kcal/mol) | Docking Score | Reference |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Anti-viral | AutoDock Vina | -7.0 | - | [1][2] |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Anti-viral | Discovery Studio (LibDock) | -21.09 | 142.20 | [1] |
| Transforming Growth Factor-β (TGF-β) | - | Immunomodulatory | - | - | - | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) | - | Immunomodulatory | - | - | - | [1][2] |
Table 2: Predicted Anti-Diabetic Activity of this compound
| Target Protein | PDB ID | Bioactivity | Docking Software | Binding Energy (kcal/mol) | Reference |
| 17β-hydroxysteroid dehydrogenase | - | Anti-diabetic | AutoDock 4.0 | -9.1 | [3] |
| Retinol binding protein | - | Anti-diabetic | AutoDock 4.0 | -5.1 | [3] |
| C-jun N-terminal kinase | - | Anti-diabetic | AutoDock 4.0 | -6.9 | [3] |
| Cholesteryl ester transfer protein | - | Anti-diabetic | AutoDock 4.0 | -7.5 | [3] |
| Lamin A/C | - | Anti-diabetic | AutoDock 4.0 | -6.8 | [3] |
| Protein kinase B (Akt) | - | Anti-diabetic | AutoDock 4.0 | -7.5 | [3] |
| Adiponectin | - | Anti-diabetic | AutoDock 4.0 | -6.2 | [3] |
| Insulin degrading enzyme | - | Anti-diabetic | AutoDock 4.0 | -7.5 | [3] |
| PPARG | - | Anti-diabetic | AutoDock 4.0 | -6.4 | [3] |
| Human glucose transporter | - | Anti-diabetic | AutoDock 4.0 | -5.7 | [3] |
| Adenylate cyclase | - | Anti-diabetic | AutoDock 4.0 | -6.3 | [3] |
Table 3: Predicted Anti-Obesity Activity of this compound
| Target Protein | PDB ID | Bioactivity | Docking Software | Binding Energy (kcal/mol) | Reference |
| Pancreatic Lipase | - | Anti-obesity | - | -9.2 | [4] |
Table 4: Predicted ADMET Properties of this compound
| Property | Prediction | Method/Software | Reference |
| Blood Brain Barrier (BBB) Penetration | Non-penetrant | admetSAR | [5] |
| Human Intestinal Absorption | - | admetSAR | [5] |
| Caco-2 Permeability | - | admetSAR | [5] |
| AMES Toxicity | Non-mutagenic | admetSAR | [5] |
| Carcinogenicity | Non-carcinogenic | admetSAR | [5] |
| Lipinski's Rule of Five | Violated (MW > 500, H-bond acceptors > 10, H-bond donors > 5) | Molsoft | [5] |
Experimental Protocols
The in silico predictions summarized above were obtained using standardized molecular docking and ADMET prediction protocols.
Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and polar hydrogen atoms were added. For the SARS-CoV-2 Mpro, the structure with PDB ID 6LU7 was used[1].
-
Ligand Preparation : The 3D structure of this compound was obtained from the PubChem database or sketched using chemical drawing software. The ligand was then optimized to its lowest energy conformation.
-
Grid Generation : A grid box was defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation : Molecular docking was performed using software such as AutoDock Vina or the LibDock module in Discovery Studio. These programs predict the binding conformation and estimate the binding affinity (binding energy or docking score) of the ligand to the protein.
-
Analysis of Results : The docking results were analyzed to identify the most stable binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
ADMET Prediction Protocol
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using web-based servers such as admetSAR and Molsoft. These tools use quantitative structure-activity relationship (QSAR) models to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.
Predicted Signaling Pathways
Based on the in silico docking results and the known functions of the target proteins, the following signaling pathways are predicted to be modulated by this compound.
Immunomodulatory Pathway
This compound is predicted to exert immunomodulatory effects by interacting with key signaling molecules such as TGF-β and TNF-α. By potentially inhibiting these cytokines or their receptors, this compound may modulate downstream inflammatory responses.
Neuroprotective Pathway
Metabolites from Tinospora cordifolia have been shown to modulate signaling pathways associated with neuroprotection, such as the cAMP, mTOR, MAPK, and PI3K-Akt pathways. By interacting with key components of these pathways, this compound may promote neuronal survival and function.
Conclusion
In silico approaches provide a powerful and cost-effective strategy for the initial assessment of the bioactivity of natural products like this compound. The computational data presented in this guide suggest that this compound holds promise as a multi-target therapeutic agent with potential applications in viral infections, inflammatory disorders, diabetes, and obesity. However, it is crucial to emphasize that these are computational predictions and require experimental validation through in vitro and in vivo studies to confirm its biological activities and to fully elucidate its mechanisms of action. This guide serves as a foundational resource for researchers to design further experimental studies to explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Cordifolioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the currently available scientific information on the preliminary cytotoxicity screening of Cordifolioside A. It is important to note that while this compound is a known bioactive compound isolated from Tinospora cordifolia, there is a significant lack of published research detailing its direct cytotoxic effects on cancer cell lines. Consequently, this document provides a comprehensive overview of the cytotoxic potential of Tinospora cordifolia extracts and other isolated constituents from the plant, which serves as a foundational context for the potential future screening of this compound. Methodologies and potential signaling pathways discussed are based on established practices in natural product drug discovery and findings related to the broader plant extract.
Introduction
This compound is a phenylpropanoid glycoside isolated from Tinospora cordifolia, a plant widely used in traditional medicine with known immunomodulatory and other therapeutic properties.[1][2] Preliminary studies on enriched fractions of Tinospora cordifolia containing this compound have suggested cytoprotective activities.[3] However, to establish its potential as an anticancer agent, a thorough in vitro cytotoxicity screening is a critical first step. This guide outlines the typical experimental workflow, key assays, and potential mechanistic pathways to consider for such a screening.
Data Presentation: Cytotoxicity of Tinospora cordifolia Constituents
While specific IC50 values for isolated this compound are not available in the reviewed literature, studies on various extracts and other purified compounds from Tinospora cordifolia have demonstrated cytotoxic activity. The following table summarizes representative data to illustrate how such findings would be presented.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Dichloromethane Extract | BT-549 (Breast Cancer) | SRB | 36.5 µg/ml | [4] |
| Dichloromethane Extract | BT-549 (Breast Cancer) | MTT | 28.35 µg/ml | [4] |
| Dichloromethane Extract | HCT-116 (Colon Cancer) | SRB | 31.3 µg/ml | [4] |
| Dichloromethane Extract | HCT-116 (Colon Cancer) | MTT | 37.2 µg/ml | [4] |
| Ethanolic Extract | BT-549 (Breast Cancer) | SRB | 101.24 µg/ml | [4] |
| Ethanolic Extract | BT-549 (Breast Cancer) | MTT | 108.64 µg/ml | [4] |
| Ethanolic Extract | HCT-116 (Colon Cancer) | SRB | 86.4 µg/ml | [4] |
| Ethanolic Extract | HCT-116 (Colon Cancer) | MTT | 94.64 µg/ml | [4] |
| Berberine Chloride | HeLa (Cervical Cancer) | Not Specified | 8 µg/ml (Max effect at 4h) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in the preliminary cytotoxicity screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, representing various cancer types (e.g., breast, colon, lung, leukemia). A non-cancerous cell line (e.g., normal fibroblasts) should be included to assess selectivity.
-
Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is to be used.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[6]
-
Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.
-
Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is carefully collected.
-
LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: The mixture is incubated at room temperature for a specified time, protected from light.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release control.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a natural product like this compound.
Potential Signaling Pathways
Extracts from Tinospora cordifolia have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[7] While the specific effects of this compound are yet to be determined, the NF-κB and PI3K/Akt pathways are plausible targets.
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer [ntno.org]
Cordifolioside A: A Technical Guide to its Discovery, Research, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordifolioside A, a phenyl propanoid glycoside first identified in Tinospora cordifolia, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, historical research, and biological activities of this compound. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and insights into its molecular mechanisms of action. While much of the research has focused on the extracts of Tinospora cordifolia, this guide distinguishes between the activities attributed to the whole extract and those demonstrated by the isolated compound, providing a clear perspective on the current state of knowledge and future research directions.
Discovery and Physicochemical Properties
This compound was first isolated from the stem of Tinospora cordifolia (Guduchi), a plant with a long history of use in traditional Ayurvedic medicine.[1] It is classified as a natural phenyl propanoid glycoside.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₂O₁₃ | [2] |
| Molecular Weight | 504.48 g/mol | [2] |
| CAS Number | 155179-20-7 | [2] |
Quantification and Isolation from Tinospora cordifolia
The concentration of this compound in Tinospora cordifolia can vary based on geographical location. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are employed for its quantification.
Table 2: Quantification of this compound in Tinospora cordifolia (60% Methanolic Extract)
| Analytical Method | Geographic Origin of Plant | This compound Content (% w/w) | Reference(s) |
| HPTLC | Uttar Pradesh, India | 0.83 | |
| HPTLC | Madhya Pradesh, India | 0.31 | |
| HPTLC | New Delhi, India | 0.14 | |
| HPLC | Uttar Pradesh, India | 0.70 | [4] |
| HPLC | Madhya Pradesh, India | 0.20 | [4] |
| HPLC | New Delhi, India | 0.10 | [4] |
Experimental Protocol: HPTLC Quantification of this compound
This protocol provides a general framework for the quantification of this compound in a plant extract.
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Extract 1 g of dried, powdered Tinospora cordifolia stem with 100 mL of 60% methanol using a suitable extraction method (e.g., soxhlet, ultrasonication).
-
Filter the extract and concentrate it under reduced pressure.
-
Dissolve a known weight of the dried extract in methanol to a final concentration of 10 mg/mL.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Chloroform (B151607):Methanol (85:15, v/v).
-
Application: Apply 10 µL of each standard and sample solution as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front travels a distance of 8 cm.
-
Drying: Air-dry the plate.
-
-
Densitometric Analysis:
-
Scan the plate using a TLC scanner at a wavelength of 254 nm.
-
Record the peak areas and calculate the amount of this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
-
Biological Activities and Mechanism of Action
This compound has been reported to possess immunomodulatory, anti-inflammatory, and anticancer properties. Much of the detailed mechanistic work has been performed using extracts of Tinospora cordifolia, and the specific contribution of this compound to these effects is an area of ongoing research.
Immunomodulatory Activity
Extracts of Tinospora cordifolia containing this compound have been shown to enhance the activity of immune cells, particularly macrophages.[5] One study reported that a mixture of compounds from T. cordifolia, including this compound, enhanced phagocytic activity and increased nitric oxide and reactive oxygen species generation at a concentration of 0.1-2.5 µg/ml.[6]
Table 3: Immunomodulatory Activity of Tinospora cordifolia Aqueous Extract
| Assay | Cell Type | Treatment | Result | Reference(s) |
| Phagocytosis Index | Murine Peritoneal Macrophages | 40 mg/kg body weight (in vivo) | Increase from 886 to 2167 in CCl₄-intoxicated mice | [7] |
| Nitric Oxide Release | Murine Peritoneal Macrophages | 40 mg/kg body weight (in vivo) | Ameliorated CCl₄-induced reduction in NO release | [7] |
Experimental Protocol: In Vitro Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of a test compound on macrophage phagocytosis.
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Phagocytosis Assay:
-
Prepare a suspension of fluorescently labeled zymosan particles or bacteria (e.g., FITC-labeled E. coli) at a concentration of 1 x 10⁸ particles/mL in PBS.
-
Add the particle suspension to each well at a macrophage-to-particle ratio of 1:10.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Wash the cells three times with ice-cold PBS to remove non-phagocytosed particles.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Measure the fluorescence of the cell lysate using a fluorometer.
-
The percentage of phagocytosis can be calculated relative to the control group.
-
Anti-inflammatory Activity and Signaling Pathways
Extracts of Tinospora cordifolia have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] It is hypothesized that this compound contributes to these effects.
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2. Tinospora cordifolia extracts have been shown to inhibit this process.[3]
The p38 MAPK pathway is another key signaling cascade involved in the inflammatory response. Its activation leads to the production of inflammatory cytokines. Chloroform extracts of Tinospora cordifolia have been observed to reduce the phosphorylation of p38 MAPK.[8]
Experimental Protocol: Nitric Oxide Production Assay in Macrophages
This protocol describes the measurement of nitric oxide (NO) production, a key inflammatory mediator, by macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Include a negative control (cells only), a vehicle control, and a positive control (LPS only).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples from the standard curve. The percentage inhibition of NO production can be determined relative to the LPS-only control.
-
Anticancer Activity
While extracts of Tinospora cordifolia have demonstrated anticancer potential, there is a lack of specific quantitative data, such as IC₅₀ values, for isolated this compound against cancer cell lines in the currently available literature. Further research is needed to elucidate its specific cytotoxic and anti-proliferative effects.
Conclusion and Future Directions
This compound is a promising bioactive compound from Tinospora cordifolia with demonstrated immunomodulatory potential. While current research provides a strong foundation, there is a clear need for further investigation into the specific biological activities and mechanisms of action of the isolated compound. Future studies should focus on:
-
Quantitative Bioactivity: Determining the specific IC₅₀ values of purified this compound in various cancer cell lines and quantifying its effects on immune cell functions.
-
Mechanistic Studies: Elucidating the direct impact of this compound on key signaling pathways, such as NF-κB and MAPK, to understand its molecular targets.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.
A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full potential for the development of novel therapeutics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Cordifolioside A in Tinospora cordifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinospora cordifolia, a significant herb in traditional medicine, is recognized for its wide range of pharmacological activities, including immunomodulatory, anti-inflammatory, and antidiabetic properties. Cordifolioside A is a key active glycoside present in this plant and is often used as a marker for standardization and quality control of T. cordifolia and its herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and accurate method for the quantification of this compound. This application note provides a detailed protocol for the HPTLC-densitometric analysis of this compound.
Principle
The HPTLC method is based on the separation of components of a mixture on a high-performance thin-layer chromatography plate (stationary phase) using a suitable solvent system (mobile phase). The separated components are visualized under UV light, and the densitometric quantification is performed by correlating the peak area of the analyte with its concentration.
Materials and Reagents
-
Plant Material: Dried stems of Tinospora cordifolia
-
Standard: this compound (of known purity)
-
Solvents: Methanol (B129727), Chloroform, Hexane, Formic Acid (all analytical or chromatographic grade)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates
Experimental Protocols
Preparation of Standard Solution
Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of various concentrations by appropriate dilution with methanol.
Preparation of Sample Solution
-
Coarsely powder the dried stems of Tinospora cordifolia.
-
Accurately weigh about 5 g of the powdered material and extract it with 50 mL of 60% methanol by refluxing for 2 hours.[1]
-
Filter the extract and concentrate it under vacuum.
-
Redissolve the concentrated extract in 25 mL of methanol.
-
Filter the solution through a 0.45 µm membrane filter before application.
Chromatographic Conditions
Two validated methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.
Method 1
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates.[1][2]
-
Chamber Saturation: 10 minutes.[2]
-
Application Volume: 5 µL
-
Development Mode: Ascending
-
Development Distance: 8 cm
-
Drying: Air dry the plate.
-
Detection Wavelength: 614 nm (using a deuterium (B1214612) lamp in absorbance mode).[1]
Method 2
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates.[3][4]
-
Application Volume: 4 µL.[4]
Densitometric Analysis
-
Scan the developed and dried plates using a TLC scanner in absorbance mode at the specified wavelength.
-
Record the peak areas for both standard and sample tracks.
-
Prepare a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the amount of this compound in the sample using the regression equation from the calibration curve.[1]
Method Validation Summary
The described HPTLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below for easy comparison.
Table 1: Chromatographic Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Chloroform:Methanol (85:15, v/v)[1][2] | Hexane:Chloroform:Methanol:Formic Acid[3][4] |
| Rf Value | 0.52 ± 0.03[1][2] | 0.12[3][4] |
| Detection Wavelength | 614 nm[1] | 254 nm[3][4] |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 50 - 1000 ng/band[1][2] | 750 - 2250 ng/band[3][4] |
| Correlation Coefficient (r²) | 0.995[1] | > 0.99[3][4] |
| Limit of Detection (LOD) | 20.12 ng/band[1][2] | 107.05 ng/band[3][4] |
| Limit of Quantification (LOQ) | 60.36 ng/band[1][2] | 324.38 ng/band[3][4] |
| Accuracy (as % Recovery) | 98.91 - 100.56%[1] | 98.96 - 101.43%[3][4] |
| Precision (%RSD) | 1.38 - 1.67%[1] | < 2%[3][4] |
Experimental Workflow
Caption: HPTLC workflow for this compound quantification.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Analysis of Cordifolioside A in Herbal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia (Guduchi), is a significant bioactive marker known for its immunomodulatory, cardioprotective, and radioprotective activities.[1] The quality control and standardization of herbal formulations containing Tinospora cordifolia necessitate a reliable and validated analytical method for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the chemical profiling and quantification of phytoconstituents in complex herbal matrices.[2] This document provides detailed application notes and protocols for the HPLC analysis of this compound in herbal formulations, based on validated methods.
I. Quantitative Data Summary
The following tables summarize the quantitative analysis of this compound in various samples as reported in the literature.
Table 1: Content of this compound in Tinospora cordifolia Extracts
| Sample Type | Extraction Method | This compound Content (% w/w) | Reference |
| Hydroalcoholic Extract | Reflux with water-ethanol (1:1) | 0.134 | [1] |
| Aqueous Extract | Reflux with water | 0.017 | [1] |
| 60% Methanolic Extract (UP Zone) | Maceration | 0.70 | [3] |
| 60% Methanolic Extract (MP Zone) | Maceration | 0.20 | [3] |
| 60% Methanolic Extract (ND Region) | Maceration | 0.10 | [3] |
| Guduchi Powder | Not Specified | 0.57 | [2] |
Table 2: Quantification of this compound in Herbal Formulations
| Formulation Type | Formulation Name | This compound Content (% w/w) | Reference |
| Churna | Rasayana Churna | 0.24 | [2] |
| Syrup | Commercial Formulation | Not Specified (% w/w), but quantified | [3] |
II. Experimental Protocols
A. Protocol 1: Extraction of this compound from Herbal Raw Material (Tinospora cordifolia Stems)
Objective: To extract this compound from the dried and powdered stems of Tinospora cordifolia.
Materials and Reagents:
-
Dried and powdered stems of Tinospora cordifolia
-
Water-Ethanol (1:1, v/v) or 60% Methanol (B129727)
-
Reflux apparatus or Maceration setup
-
Filtration assembly (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of dried and powdered stems of Tinospora cordifolia.[1]
-
For Hydroalcoholic Extraction: Add 4 L of water-ethanol (1:1, v/v) to the powdered material.[1]
-
Heat the mixture under reflux with stirring at 60 ± 5 °C for 3 hours.[1]
-
Filter the extract to separate the marc.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the filtrates and concentrate them under vacuum using a rotary evaporator to obtain a powdered extract.[1]
B. Protocol 2: Sample Preparation for HPLC Analysis of Herbal Formulations (Syrup)
Objective: To prepare a sample solution from a syrup formulation for HPLC analysis.
Materials and Reagents:
-
Herbal syrup formulation
-
Distilled water
-
Extraction solvent: Chloroform-Methanol-Butanol (25:2:3, v/v/v)
-
Anhydrous sodium sulphate
-
Methanol (HPLC grade)
-
Separating funnel
Procedure:
-
Transfer 50 mL of the syrup to a separating funnel.[3]
-
Add 50 mL of distilled water and mix well.[3]
-
Extract the mixture three times with 70 mL of the extraction solvent (chloroform-methanol-butanol, 25:2:3, v/v/v) each time.[3]
-
Combine the organic layers and pass them over anhydrous sodium sulphate to remove any residual water.[3]
-
Evaporate the organic layer to dryness on a water bath under vacuum.[3]
-
Reconstitute the residue in 10 mL of methanol. This solution will be used as the test solution for HPLC analysis.[3]
C. Protocol 3: HPLC Method for Quantification of this compound
Objective: To quantify this compound in the prepared extracts and formulation samples using a validated HPLC method.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Shimadzu LC-20AT with UV detector or equivalent[2][3] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase | Acetonitrile: Water (25:75 v/v)[2][3][4] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 210 nm[2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time of this compound | Approximately 9.52 ± 1.03 min[3][4][5] |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 0.5–50 µg/mL.[3][4][5]
-
Sample Solution: Filter the prepared sample extracts (from Protocol 1 or 2) through a 0.22 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard and record the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary:
| Parameter | Result | Reference |
| Linearity Range | 0.5–50 µg/mL | [3][4][5] |
| Correlation Coefficient (r²) | 0.997 | [3][4][5] |
| Limit of Detection (LOD) | 0.18 µg/mL | [3][4][5] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [3][4][5] |
| Accuracy (Recovery) | 99.21–99.82% | [3] |
| Precision (%RSD) | 1.42–1.97 | [3] |
III. Visualizations
References
- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: A Validated HPLC Method for the Quantitative Determination of Cordifolioside A
Introduction
Cordifolioside A, a key bioactive compound isolated from Tinospora cordifolia, has demonstrated significant immunomodulatory and other pharmacological activities.[1][2][3][4] As interest in the therapeutic potential of Tinospora cordifolia grows, the need for a reliable and validated analytical method for the quantification of this compound in plant extracts and finished products is crucial for quality control and standardization. This application note describes a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (25:75, v/v)[1][5][6] |
| Flow Rate | 1.0 mL/min[1][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[1][5][6] |
| Run Time | Approximately 15 minutes |
Protocols
1. Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol (B129727) to obtain a concentration of 1 mg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting with methanol.
-
Further dilute the working standard to prepare a series of calibration standards ranging from 0.5 to 50 µg/mL.[1][5][6]
2. Preparation of Sample Solution (from Tinospora cordifolia stem powder)
-
Accurately weigh 1 g of dried and powdered Tinospora cordifolia stem material.
-
Extract the powder with 100 mL of 60% methanol using a suitable extraction technique (e.g., sonication for 30 minutes or reflux extraction for 2 hours).
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).
-
Filter the reconstituted solution through a 0.45 µm syringe filter before injecting into the HPLC system.
3. Preparation of Sample Solution (from a marketed formulation, e.g., syrup)
-
Transfer 50 mL of the syrup to a separating funnel.
-
Add 50 mL of distilled water and mix thoroughly.
-
Extract the mixture three times with 70 mL of a chloroform:methanol:butanol (25:2:3, v/v/v) mixture.[1]
-
Pool the organic layers and pass them through anhydrous sodium sulfate.
-
Evaporate the organic solvent to dryness on a water bath under vacuum.[1]
-
Reconstitute the residue in 10 mL of methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy as per ICH guidelines.[7][8][9]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL[1][5][6] |
| Correlation Coefficient (r²) | 0.997[1][5][6] |
| Linear Regression Equation | y = 29716x - 4417.4[1][5][6] |
| Limit of Detection (LOD) | 0.18 µg/mL[1][5][6] |
| Limit of Quantification (LOQ) | 0.55 µg/mL[1][5][6] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Results and Discussion
The optimized HPLC method provided a well-resolved peak for this compound with a retention time of approximately 9.52 ± 1.03 minutes.[1][5][6] The method demonstrated excellent linearity over the concentration range of 0.5 to 50 µg/mL with a correlation coefficient of 0.997.[1][5][6] The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy were found to be within the acceptable limits as per ICH guidelines.
The developed and validated HPLC method is simple, rapid, selective, precise, and accurate for the quantification of this compound in both raw plant material and marketed formulations. This method can be effectively used for routine quality control and standardization of herbal products containing Tinospora cordifolia.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
Application Notes and Protocols for In Vitro Immunomodulatory Assay of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenyl propanoid glycoside isolated from Tinospora cordifolia, has been identified as a compound with potential immunomodulatory activities.[1] Tinospora cordifolia has a long history in traditional medicine for its role in enhancing the immune system.[2][3][4] Scientific studies have indicated that compounds from this plant can enhance phagocytic activity and increase the generation of nitric oxide (NO) and reactive oxygen species (ROS).[2] In silico studies suggest that this compound may act as a human immunomodulator, potentially affecting cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[5]
These application notes provide a comprehensive guide to the in vitro evaluation of the immunomodulatory effects of this compound. The following protocols for key assays are designed to enable researchers to investigate its impact on essential immune cell functions and signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables are structured to organize the quantitative data obtained from the described experimental protocols. Researchers can use these templates to record and compare their results.
Table 1: Effect of this compound on Phagocytic Activity
| Treatment Group | Concentration (µg/mL) | Phagocytic Percentage (%) | Phagocytic Index |
| Vehicle Control | - | ||
| Positive Control | - | ||
| This compound | 0.1 | ||
| This compound | 1.0 | ||
| This compound | 10.0 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | Concentration (µg/mL) | Nitrite (B80452) Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 | |
| Positive Control (LPS) | 1 µg/mL | ||
| This compound | 0.1 | ||
| This compound | 1.0 | ||
| This compound | 10.0 |
Table 3: Effect of this compound on Lymphocyte Proliferation
| Treatment Group | Concentration (µg/mL) | Absorbance (490 nm) | Proliferation Inhibition (%) |
| Vehicle Control | - | 0 | |
| Positive Control (PHA) | 5 µg/mL | ||
| This compound | 0.1 | ||
| This compound | 1.0 | ||
| This compound | 10.0 |
Table 4: Effect of this compound on TNF-α Production
| Treatment Group | Concentration (µg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | - | |
| Positive Control (LPS) | 1 µg/mL | |
| This compound | 0.1 | |
| This compound | 1.0 | |
| This compound | 10.0 |
Experimental Protocols
Phagocytosis Assay in Neutrophils
This protocol is designed to assess the effect of this compound on the phagocytic capacity of neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Opsonized fluorescently labeled particles (e.g., zymosan or E. coli)
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypan Blue
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.
-
Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS. Adjust the cell density to 1 x 10^6 cells/mL.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL) to the neutrophil suspension. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Phagocytosis Induction: Add opsonized fluorescently labeled particles to the cell suspension at a ratio of 10:1 (particles to cells).
-
Incubation for Phagocytosis: Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Termination of Phagocytosis: Stop the phagocytosis by placing the samples on ice and washing the cells with ice-cold PBS to remove non-ingested particles.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells and visualize them under a fluorescence microscope. The phagocytic percentage (percentage of cells that have ingested at least one particle) and phagocytic index (average number of ingested particles per cell) can be determined by counting at least 200 cells per sample.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells.
-
Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the effect of this compound on the production of nitric oxide by macrophages using the Griess reagent, which detects nitrite, a stable breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium
-
FBS
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control and an LPS-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Lymphocyte Proliferation Assay (MTS Assay)
This assay evaluates the effect of this compound on lymphocyte proliferation using a colorimetric method.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Phytohemagglutinin (PHA)
-
RPMI 1640 medium
-
FBS
-
MTS reagent
-
96-well plate
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in RPMI 1640 medium supplemented with 10% FBS and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add different concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL) to the wells.
-
Stimulation: Induce proliferation by adding PHA (5 µg/mL) to the appropriate wells. Include unstimulated and PHA-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for another 2-4 hours.[6]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Calculation: Calculate the percentage of proliferation inhibition relative to the PHA-only control.
TNF-α Production Assay (ELISA)
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
DMEM medium
-
FBS
-
Human TNF-α ELISA kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to a 96-well plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody and a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of TNF-α in the samples by comparing the absorbance values to a standard curve generated with recombinant TNF-α.
Signaling Pathway Analysis
Experimental Workflow for Western Blot Analysis
The following workflow can be used to investigate the effect of this compound on key immunomodulatory signaling pathways such as NF-κB and MAPKs.
Caption: A generalized workflow for Western blot analysis.
Hypothesized NF-κB Signaling Pathway Modulation by this compound
The NF-κB pathway is a critical regulator of inflammatory responses. This compound may exert its immunomodulatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Hypothesized MAPK Signaling Pathway Modulation by this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. This compound may modulate this pathway to regulate immune responses.
Caption: Hypothesized modulation of the MAPK pathway by this compound.
Hypothesized JAK-STAT Signaling Pathway Modulation by this compound
The JAK-STAT pathway is crucial for signaling a wide array of cytokines and growth factors. This compound's immunomodulatory effects may involve the regulation of this pathway.
Caption: Hypothesized modulation of the JAK-STAT pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipindexing.com [ipindexing.com]
- 4. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Cordifolioside A in Macrophage Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a phenyl propanoid glycoside isolated from Tinospora cordifolia, is recognized for its immunomodulatory potential.[1] Macrophages, key players in the innate immune system, are crucial in orchestrating immune responses. Their activation is a critical event in pathogen defense and tissue homeostasis. While direct experimental evidence detailing the specific mechanisms of this compound on macrophage activation is emerging, studies on related compounds from Tinospora cordifolia, such as the polysaccharide G1-4A, provide a strong rationale for investigating its role in this process. This document offers a comprehensive set of protocols and application notes to guide researchers in studying the effects of this compound on macrophage activation, based on established methodologies for similar immunomodulatory agents.
Hypothesized Mechanism of Action
Based on studies of related compounds from Tinospora cordifolia, it is hypothesized that this compound may activate macrophages through pattern recognition receptors, such as Toll-like receptors (TLRs). This interaction is proposed to initiate downstream signaling cascades involving MyD88-dependent pathways, leading to the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Activation of these pathways culminates in the production of pro-inflammatory cytokines, chemokines, and other effector molecules characteristic of macrophage activation.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced macrophage activation.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for these studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Macrophage Stimulation with this compound
This protocol outlines the general procedure for treating macrophages with this compound to assess its activatory potential.
Experimental Workflow Diagram
Caption: General experimental workflow for macrophage activation studies.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) at a density of 2 x 10^5 cells/mL.
-
Incubate for 24 hours to allow cells to adhere.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and dilute to final working concentrations in complete DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (medium with solvent) and a positive control (e.g., 1 µg/mL LPS).
-
Incubate the cells for a specified duration (e.g., 24 hours for cytokine and nitric oxide production, or shorter time points for signaling pathway analysis).
-
Assessment of Macrophage Activation
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After treatment with this compound, collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after this compound treatment.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (commercially available kits).
-
Briefly, coat a 96-well plate with capture antibody, add supernatants and standards, followed by detection antibody, streptavidin-HRP, and substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
-
-
Principle: Measures the expression of cell surface markers associated with macrophage activation, such as CD86 and MHC class II.
-
Protocol:
-
Following treatment, harvest the cells by gentle scraping.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against CD86 and MHC-II (and appropriate isotype controls) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
-
Principle: Detects the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
-
Protocol:
-
After treatment with this compound for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments. The values are hypothetical and based on expected outcomes from macrophage activation.
Table 1: Effect of this compound on Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µg/mL) | Nitrite Concentration (µM) |
| Control | - | 1.2 ± 0.3 |
| Vehicle | - | 1.3 ± 0.4 |
| This compound | 1 | 3.5 ± 0.6 |
| This compound | 10 | 8.9 ± 1.1 |
| This compound | 50 | 15.4 ± 2.3 |
| This compound | 100 | 22.1 ± 3.5 |
| LPS (Positive Control) | 1 | 25.8 ± 2.9 |
Table 2: Effect of this compound on Cytokine Production by RAW 264.7 Macrophages
| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 10 | < 15 | < 5 |
| Vehicle | - | < 10 | < 15 | < 5 |
| This compound | 1 | 85 ± 12 | 150 ± 25 | 35 ± 8 |
| This compound | 10 | 250 ± 30 | 480 ± 55 | 110 ± 15 |
| This compound | 50 | 680 ± 75 | 1200 ± 130 | 280 ± 30 |
| This compound | 100 | 1150 ± 120 | 2100 ± 250 | 450 ± 50 |
| LPS (Positive Control) | 1 | 1500 ± 160 | 2800 ± 300 | 600 ± 65 |
Table 3: Effect of this compound on Surface Marker Expression in RAW 264.7 Macrophages
| Treatment | Concentration (µg/mL) | CD86 MFI | MHC-II MFI |
| Control | - | 150 ± 20 | 250 ± 30 |
| Vehicle | - | 155 ± 22 | 260 ± 35 |
| This compound | 1 | 280 ± 35 | 450 ± 50 |
| This compound | 10 | 550 ± 60 | 800 ± 90 |
| This compound | 50 | 980 ± 110 | 1500 ± 160 |
| This compound | 100 | 1450 ± 150 | 2200 ± 230 |
| LPS (Positive Control) | 1 | 1800 ± 200 | 2800 ± 300 |
| MFI: Mean Fluorescence Intensity |
Conclusion
These application notes provide a detailed framework for investigating the effects of this compound on macrophage activation. The provided protocols are based on standard immunological techniques and can be adapted to suit specific research questions. The hypothesized signaling pathway and expected quantitative data offer a guide for experimental design and interpretation. Further research is necessary to fully elucidate the precise molecular mechanisms by which this compound modulates macrophage function, which could have significant implications for the development of novel immunomodulatory therapies.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Detection of Cordifolioside A and Investigation of its Potential Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cordifolioside A, a key bioactive phenylpropanoid glycoside from Tinospora cordifolia. Furthermore, it outlines a protocol for the identification of potential this compound metabolites in biological matrices. While specific metabolites of this compound are not yet extensively characterized in the literature, this guide provides a foundational methodology for their discovery and analysis, based on common metabolic pathways of glycosidic natural products.
Introduction
This compound is a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia (Guduchi), which is widely used in traditional Ayurvedic medicine.[1][2] It has demonstrated a range of pharmacological activities, including immunomodulatory effects.[3] To support pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling, a robust and sensitive analytical method is essential. LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of this compound and its potential biotransformation products in complex biological samples. This document provides a comprehensive protocol for these applications.
Experimental Protocols
Quantification of this compound in Biological Matrices
This protocol is adapted from established methods for the analysis of this compound in plant extracts and can be optimized for biological samples such as plasma, urine, or liver microsomes.
a. Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another glycoside not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 527.2 [M+Na]⁺ |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard. A common fragmentation would be the loss of the glycosyl moiety. |
| Collision Energy | To be optimized for the specific instrument and precursor-product ion transition. |
| Other Parameters | Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum signal intensity. |
Protocol for In Vitro Metabolism Study of this compound
This protocol describes an approach to identify potential metabolites of this compound using liver microsomes.
a. Incubation with Liver Microsomes
-
Prepare an incubation mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
1 mg/mL liver microsomes (human or rat)
-
1 mM NADPH (or an NADPH-regenerating system)
-
5 µM this compound
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Perform a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.
-
Process the samples as described in the sample preparation section for LC-MS/MS analysis.
b. LC-MS/MS Analysis for Metabolite Identification
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for both precursor and product ions.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra of all potential metabolites.
-
Analyze the data using metabolite identification software to search for expected metabolic transformations (e.g., hydrolysis, glucuronidation, sulfation, oxidation) and compare the fragmentation patterns of the metabolites with that of the parent compound.
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Hypothetical metabolic pathways of this compound.
Discussion
The provided LC-MS/MS method offers a robust framework for the quantitative analysis of this compound in biological samples. The key to a successful method is the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. For metabolite identification, the use of high-resolution mass spectrometry is crucial for obtaining accurate mass measurements, which aids in the elucidation of elemental compositions of unknown metabolites.
Given that this compound is a glycoside, its metabolism is likely to involve two main pathways:
-
Hydrolysis: Cleavage of the glycosidic bond to release the aglycone and the sugar moiety. The resulting aglycone can then undergo further phase I and phase II metabolic reactions.
-
Direct Conjugation: The intact glycoside can undergo phase II conjugation reactions such as glucuronidation or sulfation on available hydroxyl groups.
Researchers should look for mass shifts corresponding to these biotransformations in their LC-MS/MS data. For example, the addition of a glucuronic acid moiety results in a mass increase of 176.0321 Da, while sulfation adds 79.9568 Da.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS-based quantification of this compound and a strategic approach for the identification of its potential metabolites. The methodologies described herein are essential for advancing the understanding of the pharmacokinetic and metabolic profile of this important bioactive compound from Tinospora cordifolia. Further studies are warranted to isolate and structurally characterize the specific metabolites of this compound to fully elucidate its biotransformation pathways.
References
Application Notes and Protocols: Cordifolioside A for In Vitro Radioprotective and Cytoprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordifolioside A, a furanoid diterpene glycoside isolated from Tinospora cordifolia, has garnered interest for its potential therapeutic properties, including immunomodulatory and antioxidant effects.[1] This document provides detailed application notes and protocols for the in vitro evaluation of this compound as a radioprotective and cytoprotective agent. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating its efficacy and mechanism of action in mammalian cell culture systems. While direct evidence for the signaling pathways of purified this compound in radioprotection is still emerging, the protocols herein are based on established methods for assessing cellular protection and on the known activities of Tinospora cordifolia extracts.
Data Presentation: Cytoprotective Effects of this compound-Containing Extract
An n-butanol fraction of Tinospora cordifolia stem extract (NBTC), confirmed to contain this compound, has demonstrated significant cytoprotective effects against cyclophosphamide-induced genotoxicity in the Allium cepa root meristem model.[1] The following table summarizes the key quantitative findings from this in vitro study.
| Treatment Group | Concentration (mg/mL) | Mitotic Index (%) | Chromosomal Aberrations (%) | Observations |
| Control | - | Not specified | Not specified | Normal cell division |
| Cyclophosphamide (CP) | Not specified | Significantly reduced | Significantly increased | High cytotoxicity and genotoxicity |
| NBTC + CP | 5 | Increased vs. CP | Decreased vs. CP | Moderate cytoprotection |
| NBTC + CP | 10 | 65.9 | 15.4 | Maximal cytoprotective effect [1] |
| NBTC + CP | 15 | 38.6 | Increased vs. 10 mg/mL | Sublethal toxic effects observed[1] |
Data adapted from a study evaluating an n-butanol fraction of Tinospora cordifolia enriched with this compound.[1]
Experimental Protocols
The following are detailed protocols for assessing the radioprotective and cytoprotective effects of this compound in mammalian cell lines. It is recommended to use a relevant cell line for the intended research focus (e.g., human peripheral blood lymphocytes, HaCaT keratinocytes, or a specific cancer cell line).
Cell Culture, Treatment, and Irradiation
a. Cell Culture:
-
Select a suitable mammalian cell line and culture in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before experimentation.
b. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
A preliminary dose-response experiment is recommended to determine the non-toxic concentration range of this compound for the chosen cell line.
-
Typically, cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 2-24 hours) before irradiation.
c. Irradiation:
-
Expose cells to a source of ionizing radiation (e.g., X-ray or gamma-ray irradiator) at a specified dose (e.g., 2-10 Gy).
-
A non-irradiated control group and an irradiated group without this compound treatment must be included.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
a. Materials:
-
96-well plates
-
This compound
-
Mammalian cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for the desired duration.
-
Expose the plate to the specified dose of ionizing radiation.
-
Incubate the cells for a further 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
6-well plates
-
This compound
-
Mammalian cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
b. Protocol:
-
Seed cells in 6-well plates and treat with this compound followed by irradiation as described above.
-
After the desired post-irradiation incubation period (e.g., 24-48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the levels of intracellular ROS, which are key mediators of radiation-induced damage.
a. Materials:
-
Black 96-well plates or flow cytometry tubes
-
This compound
-
Mammalian cell line
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
b. Protocol:
-
Seed cells and treat with this compound as described previously.
-
Wash the cells with HBSS or serum-free medium.
-
Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Expose the cells to ionizing radiation.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Mandatory Visualizations
Experimental Workflow
References
Experimental Design for Assessing Cordifolioside A in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Cordifolioside A, a phenylpropanoid glycoside with noted immunomodulatory and anti-inflammatory potential. The following protocols detail experimental designs for assessing its efficacy in established animal models, along with methods for pharmacokinetic and pharmacodynamic analysis.
Preclinical Assessment of Anti-Inflammatory Activity
To investigate the anti-inflammatory properties of this compound, two well-established animal models are proposed: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema.
LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the potential of this compound to mitigate a systemic inflammatory response triggered by bacterial endotoxin.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping and Dosing:
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose) orally.
-
LPS Control: Administer vehicle orally, followed by LPS injection.
-
This compound Treatment Groups: Administer this compound orally at three different doses (e.g., 25, 50, and 100 mg/kg body weight). The selection of these doses is based on typical ranges for purified glycosides and should be optimized in preliminary dose-finding studies.
-
Positive Control: Administer a known anti-inflammatory drug, such as Dexamethasone (1 mg/kg, intraperitoneally), prior to LPS challenge.
-
-
-
Procedure:
-
Administer this compound or vehicle orally one hour before LPS injection.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg body weight).
-
Monitor animals for signs of sickness behavior (piloerection, lethargy, huddling).
-
At 2, 6, and 24 hours post-LPS injection, collect blood samples via retro-orbital sinus puncture under light anesthesia.
-
After the final blood collection, euthanize the animals and collect relevant tissues (e.g., liver, lungs, spleen) for further analysis.
-
-
Biomarker Analysis:
-
Cytokine Levels: Measure the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissue homogenates (e.g., lung) using an MPO assay kit.
-
Histopathology: Perform histological examination of tissue sections (e.g., liver, lung) stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Data Presentation:
| Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h | MPO Activity (U/g tissue) |
| Vehicle Control | - | |||
| LPS Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Dexamethasone | 1 |
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of this compound to inhibit acute local inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: As described in section 1.1.
-
Grouping and Dosing:
-
Randomly divide rats into groups (n=6-8 per group) similar to the LPS model, with appropriate doses of this compound (e.g., 25, 50, and 100 mg/kg, p.o.) and a positive control like Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or Indomethacin orally.
-
One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Carrageenan Control | - | - | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Indomethacin | 10 |
Experimental Workflow for Anti-Inflammatory Assessment
Caption: Workflow for Anti-Inflammatory Assessment.
Preclinical Assessment of Immunomodulatory Activity
To evaluate the immunomodulatory effects of this compound, a cyclophosphamide-induced immunosuppression model is utilized, with assessments of both cell-mediated and humoral immunity.
Cyclophosphamide-Induced Immunosuppression in Mice
This model assesses the ability of this compound to restore or enhance immune function in an immunosuppressed state.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Acclimatization: As described in section 1.1.
-
Grouping and Dosing:
-
Randomly divide mice into groups (n=8-10 per group):
-
Normal Control: No treatment.
-
Immunosuppression Control: Cyclophosphamide (B585) administration + Vehicle.
-
This compound Treatment Groups: Cyclophosphamide + this compound (e.g., 25, 50, and 100 mg/kg, p.o.).
-
Positive Control: Cyclophosphamide + Levamisole (2.5 mg/kg, p.o.).
-
-
-
Procedure:
-
Administer this compound, vehicle, or Levamisole orally for 10 consecutive days.
-
On days 8, 9, and 10, induce immunosuppression by administering cyclophosphamide (80 mg/kg, i.p.) one hour after the oral treatments.
-
On day 11, perform assessments for cell-mediated and humoral immunity.
-
Assessment of Cell-Mediated Immunity: Delayed-Type Hypersensitivity (DTH)
-
Sensitization: On day 6 of treatment, sensitize the mice by subcutaneous injection of 0.1 mL of 1% sheep red blood cells (SRBCs) suspension in the abdomen.
-
Challenge: On day 11, challenge the sensitized mice by injecting 0.02 mL of 1% SRBCs suspension into the left hind paw. The right hind paw is injected with saline as a control.
-
Measurement: Measure the thickness of both hind paws at 24 and 48 hours after the challenge using a digital caliper. The difference in thickness between the left and right paw indicates the DTH response.
Assessment of Humoral Immunity: Hemagglutination Antibody (HA) Titer
-
Antigen Challenge: On day 6 of treatment, immunize the mice with 0.2 mL of 10% SRBCs suspension intraperitoneally.
-
Blood Collection: On day 11, collect blood from the retro-orbital plexus.
-
HA Titer Determination: Serially dilute the serum in 96-well microtiter plates and incubate with a 1% SRBCs suspension. The highest dilution of serum causing visible hemagglutination is taken as the HA titer.
Assessment of Phagocytic Activity: Carbon Clearance Test
-
Procedure: On day 11, inject 0.1 mL of a colloidal carbon ink suspension intravenously into the tail vein of the mice.
-
Blood Sampling: Collect blood samples (25 µL) from the retro-orbital plexus at 5 and 15 minutes post-injection.
-
Analysis: Lyse the blood samples in a sodium carbonate solution and measure the absorbance at 675 nm. The phagocytic index (K) is calculated using the formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2.
Data Presentation:
| Group | Dose (mg/kg) | DTH Response (mm) at 24h | HA Titer (log2) | Phagocytic Index (K) |
| Normal Control | - | |||
| Immunosuppression Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Levamisole | 2.5 |
Experimental Workflow for Immunomodulatory Assessment
Application Notes and Protocols: Cordifolioside A as a Standardization Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cordifolioside A, a phenyl propanoid glycoside, is a significant bioactive compound found in Tinospora cordifolia (Guduchi), a plant widely used in traditional medicine.[1][2] Its presence and concentration are considered critical for the plant's immunomodulatory and other pharmacological activities.[3] As such, this compound serves as a key marker compound for the standardization and quality control of Tinospora cordifolia raw materials and its commercial formulations.[2][4] These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), along with an overview of its role in immunomodulation.
Data Presentation: Quantitative Analysis of this compound
Standardization of herbal extracts and formulations relies on accurate and precise quantification of marker compounds. Validated analytical methods are crucial for ensuring the consistency and quality of the final product.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Details | Reference |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) | [4][5] |
| Stationary Phase | C18 Column | [6] |
| Detection Wavelength | 210 nm | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Retention Time (Rt) | 9.52 ± 1.03 min | [4][5] |
| Linearity Range | 0.5–50 µg/mL | [4][5] |
| Correlation Coefficient (r²) | 0.997 | [4][5] |
| Limit of Detection (LOD) | 0.18 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [4][5] |
| Recovery | 99.21–99.82% | [4] |
Table 2: HPTLC Method Parameters for this compound Quantification
| Parameter | Details | Reference |
| Mobile Phase | Chloroform:Methanol (B129727) (85:15, v/v) | [2] |
| Stationary Phase | Pre-coated Silica Gel 60 F254 plates | [2] |
| Detection Wavelength | 254 nm (before derivatization) | [7] |
| RF Value | 0.52 ± 0.03 | [2] |
| Linearity Range | 750–2250 ng/band | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 20.12 ng/band | [2] |
| Limit of Quantification (LOQ) | 60.36 ng/band | [2] |
| Recovery | 98.96–101.43% | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol describes a validated HPLC method for the estimation of this compound in Tinospora cordifolia extracts and its formulations.[4][5]
1. Materials and Reagents:
-
Reference Standard: this compound (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (analytical grade)
-
Plant extract or formulation sample
2. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solution: a. Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1000 µg/mL. b. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 50 µg/mL by diluting with the mobile phase.
4. Preparation of Sample Solution: a. For Plant Extract: Accurately weigh about 1 g of the dried extract, dissolve in 100 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm membrane filter. b. For Formulation: Take a quantity of the formulation equivalent to 10 mg of the labeled this compound content, dissolve in 100 mL of methanol, and sonicate. Filter the solution through a 0.45 µm membrane filter.
5. Chromatographic Conditions:
- Mobile Phase: Acetonitrile:Water (25:75, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Injection Volume: 20 µL
- Detection Wavelength: 210 nm
6. Analysis: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the sample solution and record the chromatogram. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. d. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound by HPTLC
This protocol outlines a validated HPTLC-densitometry method for the quantification of this compound.[2][7]
1. Materials and Reagents:
-
Reference Standard: this compound (purity ≥ 98%)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Pre-coated Silica Gel 60 F254 HPTLC plates
2. Instrumentation:
-
HPTLC system with a sample applicator (e.g., Linomat 5)
-
TLC scanner for densitometric analysis
-
Developing chamber
-
Data analysis software
3. Preparation of Standard Solution: a. Prepare a stock solution of this compound (100 µg/mL) in methanol. b. From the stock solution, prepare working standards of different concentrations.
4. Preparation of Sample Solution: a. Prepare the sample extract as described in the HPLC protocol (Protocol 1, step 4).
5. Chromatographic Conditions:
- Stationary Phase: Pre-coated Silica Gel 60 F254 plates
- Mobile Phase: Chloroform:Methanol (85:15, v/v)
- Application: Apply bands of the standard and sample solutions to the HPTLC plate.
- Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.
- Drying: Air-dry the plate.
6. Densitometric Analysis: a. Scan the dried plate at 254 nm. b. Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Mandatory Visualizations
Signaling Pathway of Immunomodulation
This compound, as a component of Tinospora cordifolia, is known for its immunomodulatory activity, which is largely mediated through the activation of macrophages.[4] While the precise pathway for this compound is still under investigation, the general mechanism for immunomodulatory compounds from Tinospora cordifolia involves the activation of key signaling cascades.
References
- 1. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of murine macrophages by G1-4A, a polysaccharide from Tinospora cordifolia, in TLR4/MyD88 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immune-Stimulatory and Therapeutic Activity of Tinospora cordifolia: Double-Edged Sword against Salmonellosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Cordifolioside A Extraction from Tinospora cordifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Cordifolioside A from Tinospora cordifolia. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield and purity.
Comparative Extraction Yields of this compound
The selection of an appropriate extraction method and solvent system is paramount to achieving a high yield of this compound. The following tables summarize quantitative data from various studies, offering a comparison of different techniques and solvents.
Table 1: Comparison of this compound Yield by Different Extraction Solvents
| Solvent System | Extraction Method | This compound Yield | Reference |
| Ethyl Alcohol | Sonication | 432.51 mg/100 g | [1] |
| Methanol | Sonication | Not specified, but lower than ethyl alcohol | [1] |
| Acetone | Sonication | Not specified, but lower than ethyl alcohol | [1] |
| Water | Sonication | Not specified, but lower than ethyl alcohol | [1] |
| 60% Methanol | Reflux | 0.70% w/w (from UP zone sample) | [2] |
| 60% Methanol | Reflux | 0.20% w/w (from MP zone sample) | [2] |
| 60% Methanol | Reflux | 0.10% w/w (from ND zone sample) | [2] |
| 50% v/v Ethanol | Soxhlet | Not specified for this compound (Total extract yield: 2.44%) | [3] |
| n-Butanol Fraction | Liquid-Liquid Partitioning | Enriched with glycosides including this compound | [3] |
Table 2: Performance of Advanced Extraction Techniques
| Extraction Method | Key Parameters | Compound Measured | Yield Improvement | Reference |
| Microwave-Assisted Extraction (MAE) | 60% power, 80% ethanol, 3 min | Berberine (as a marker) | 492.8% better than maceration, 59.6% better than soxhlation | [4] |
| Microwave-Assisted Extraction (MAE) | Not specified | Total Extract | 91.3% better yield than maceration, 25.7% than soxhlation | [4] |
Note: While specific yield data for this compound using advanced methods like UAE, MAE, and SFE are not extensively reported in comparative studies, these techniques are generally recognized for their higher efficiency and reduced extraction times.
Experimental Protocols
Below are detailed methodologies for conventional and modern extraction techniques, along with a standard analytical procedure for quantifying this compound.
Protocol 1: Sonication-Assisted Solvent Extraction
-
Sample Preparation: Dry the stems of Tinospora cordifolia in the shade and grind them into a coarse powder.
-
Extraction:
-
Weigh 2 g of the powdered plant material.
-
Add 50 mL of the chosen solvent (e.g., ethyl alcohol).
-
Vortex the mixture and incubate for 30 minutes under sonication.
-
Centrifuge the mixture at 4000 RPM for 10 minutes at 4°C.
-
Decant the supernatant.
-
Re-extract the residue with a fresh portion of the solvent, repeating the sonication and centrifugation steps.
-
Pool the supernatants from all extractions.[1]
-
-
Concentration: Concentrate the pooled supernatant using a rotary evaporator to obtain the crude extract.
-
Sample for Analysis: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for quantification.[1]
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Dry and powder the stems of Tinospora cordifolia.
-
Extraction:
-
Place 20 g of the powdered material in a flask.
-
Add 200 mL of 80% ethanol.
-
Irradiate the mixture in a microwave extractor at 60% power for 3 minutes.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Protocol 3: HPTLC Quantification of this compound
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of hexane (B92381), chloroform, methanol, and formic acid (4:4:2:0.1% v/v/v/v) can be used for good separation.[5]
-
Sample and Standard Application: Apply known concentrations of standard this compound and the prepared extracts onto the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection and Quantification:
-
Dry the plate and visualize the bands under UV light at 254 nm.
-
Scan the plate with a densitometer to quantify the amount of this compound by comparing the peak areas of the sample with those of the standard.[5]
-
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | This compound is a glycoside, making it polar. Ensure the use of polar solvents like ethanol, methanol, or hydro-alcoholic mixtures. Ethyl alcohol has been shown to yield high amounts.[1] |
| Inadequate Extraction Time/Temperature | For conventional methods like maceration, ensure sufficient extraction time. For thermal methods, optimize the temperature to enhance solubility without causing degradation. |
| Inefficient Cell Lysis | Ensure the plant material is finely and uniformly powdered to maximize surface area for solvent penetration. Consider using advanced techniques like UAE or MAE which enhance cell wall disruption. |
| Plant Material Quality | The concentration of phytochemicals can vary based on geographical location, harvest time, and storage conditions.[2] Use authenticated and properly stored plant material. |
Issue 2: Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | This compound, being a glycoside and a clerodane diterpenoid, may be susceptible to thermal degradation.[6] Avoid prolonged exposure to high temperatures during extraction and concentration. Use vacuum evaporation at lower temperatures. |
| pH Instability | Extreme pH conditions can lead to the hydrolysis of the glycosidic bond. Maintain a neutral pH during extraction and purification unless a specific pH is required for a particular step. |
| Enzymatic Degradation | Endogenous enzymes in the plant material can degrade the compound. Consider blanching the fresh plant material before drying or using organic solvents that would denature these enzymes. |
Issue 3: Co-extraction of Impurities
| Possible Cause | Troubleshooting Steps |
| Solvent Non-selectivity | The initial crude extract will contain a wide range of compounds. Employ a multi-step purification process. |
| Presence of Pigments and Lipids | Perform a preliminary wash of the powdered plant material with a non-polar solvent like hexane to remove lipids and pigments before the main extraction. |
| Complex Mixture | Utilize liquid-liquid partitioning to separate compounds based on their polarity. For example, partition the crude extract between n-butanol and water to concentrate the glycosides in the butanol fraction.[3] |
Issue 4: Problems During Chromatographic Purification
| Possible Cause | Troubleshooting Steps |
| Poor Separation | Optimize the mobile phase composition for your column chromatography (silica gel or reversed-phase). A gradient elution is often more effective than isocratic for complex mixtures. |
| Peak Tailing in HPLC/HPTLC | This can be due to interactions with active sites on the stationary phase or overloading the column. Ensure the sample is fully dissolved and consider adding a modifier to the mobile phase. |
| Irreversible Adsorption | Highly polar compounds can sometimes bind irreversibly to silica gel. If this is suspected, consider using a different stationary phase like reversed-phase C18. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
Based on available data, ethyl alcohol appears to be a highly effective solvent for extracting this compound, showing a predominant yield in sonication-assisted extraction.[1] Hydro-alcoholic solutions, such as 60% methanol, have also been successfully used in reflux extraction.[2]
Q2: How can I improve the efficiency of my extraction process?
To improve efficiency, consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while potentially increasing the yield.[4]
Q3: My this compound yield is consistently low. What should I check first?
First, verify the quality and authenticity of your Tinospora cordifolia plant material, as phytochemical content can vary.[2] Next, review your extraction solvent and parameters. Ensure you are using a sufficiently polar solvent and that your extraction time and temperature are optimized. Finally, ensure your quantification method (e.g., HPTLC or HPLC) is properly calibrated with a certified reference standard.
Q4: Is this compound stable during storage?
As a glycoside, this compound may be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures. It is recommended to store extracts and purified compounds in a cool, dark, and dry place. For long-term storage, refrigeration or freezing in an appropriate solvent is advisable.
Q5: What is a suitable method for purifying crude extract to isolate this compound?
A common strategy involves initial defatting with a non-polar solvent, followed by extraction with a polar solvent. The crude extract can then be subjected to liquid-liquid partitioning (e.g., with n-butanol) to enrich the glycoside fraction.[3] Final purification is typically achieved through column chromatography over silica gel or a reversed-phase material.
Signaling Pathways Involving this compound
This compound has demonstrated immunomodulatory effects, influencing various signaling pathways. Understanding these pathways can provide context for its therapeutic applications.
Caption: Immunomodulatory action of this compound.
References
- 1. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clerodane Diterpenoids from an Edible Plant Justicia insularis: Discovery, Cytotoxicity, and Apoptosis Induction in Human Ovarian Cancer Cells [mdpi.com]
Technical Support Center: Optimization of Microwave-Assisted Extraction for Cordifolioside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of Cordifolioside A from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is Microwave-Assisted Extraction (MAE) and why use it for this compound?
A1: Microwave-Assisted Extraction (MAE) is a modern extraction technique that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds.[1] Its advantages over conventional methods like maceration or Soxhlet extraction include significantly shorter extraction times (minutes versus hours or days), reduced solvent consumption, and often higher extraction yields.[2][3] For a thermally sensitive glycoside like this compound, the rapid heating can minimize degradation that might occur with prolonged exposure to heat in conventional methods.
Q2: What are the critical parameters to optimize for the MAE of this compound?
A2: The efficiency of MAE is influenced by several factors. For this compound extraction from Tinospora cordifolia, the most critical parameters to optimize are:
-
Microwave Power (W): Directly affects the temperature and pressure inside the extraction vessel. Higher power can increase extraction efficiency but also risks thermal degradation of the target compound.[1]
-
Extraction Time (min): The duration of microwave irradiation. A longer time may increase yield up to a certain point, after which degradation or extraction of impurities can occur.[1]
-
Solvent Concentration (%): The choice of solvent and its concentration (e.g., ethanol (B145695) in water) is crucial. The polarity of the solvent must be suitable for this compound. Aqueous ethanol is a common choice.[2][4]
-
Solvent-to-Solid Ratio (mL/g): This ratio must be sufficient to ensure the entire plant matrix is submerged and to allow for effective mass transfer of this compound into the solvent.[5]
Q3: What solvent system is recommended for extracting this compound?
A3: Based on extraction studies of Tinospora cordifolia, a mixture of ethanol and water is highly effective.[2][4] Ethanol is a good solvent for many phytochemicals and is permissible in food and pharmaceutical applications.[6] An optimal concentration typically ranges from 60-80% ethanol in water, as this combination effectively solubilizes moderately polar glycosides like this compound while penetrating the plant matrix.[2][3]
Q4: Is this compound stable under microwave irradiation?
A4: While specific stability data for this compound under MAE conditions is limited, studies on other phenolic compounds show that stability is temperature-dependent. Many compounds are stable up to 100°C, but degradation can occur at higher temperatures.[7] It is crucial to optimize microwave power and time to achieve efficient extraction without reaching temperatures that cause hydrolysis or degradation of the glycosidic bond in this compound.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common and validated methods for quantifying this compound.[8][9] These methods offer high precision, accuracy, and selectivity for separating this compound from other compounds in the crude extract.[10][11]
Troubleshooting Guide
Problem: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inappropriate MAE Parameters | The combination of microwave power, time, and solvent concentration is not optimal. Systematically vary one parameter at a time (e.g., power from 200-600 W, time from 2-6 min) to find the optimal conditions.[1][12] A statistical approach like Response Surface Methodology (RSM) can be used for efficient optimization.[6] |
| Thermal Degradation | The microwave power is too high or the extraction time is too long, causing this compound to degrade. Reduce the microwave power and/or shorten the extraction time. Monitor the temperature inside the vessel if possible, aiming to keep it below 100°C.[7] |
| Incorrect Solvent System | The solvent polarity may be incorrect. An 80% ethanol-water mixture is a good starting point.[2][3] You can experiment with slightly different ethanol concentrations (e.g., 60%, 70%, 90%) to find the best fit for your material. |
| Poor Sample Preparation | The plant material particle size is too large, limiting solvent penetration. Ensure the dried stems of Tinospora cordifolia are ground to a fine, uniform powder (e.g., passing through a 24-mesh sieve).[4] |
Problem: Inconsistent and non-reproducible extraction results.
| Possible Cause | Suggested Solution |
| Sample Inhomogeneity | The concentration of this compound can vary between different parts of the plant.[13] Homogenize a larger batch of powdered plant material before weighing out individual samples for extraction. |
| Uneven Microwave Heating | "Hot spots" within the microwave cavity can lead to inconsistent heating. Ensure the extraction vessel is placed in the center of the microwave. If your system has a stirrer, ensure it is functioning correctly to distribute the microwave energy evenly.[14] |
| Solvent Evaporation | If using an open-vessel system, solvent can evaporate during extraction, changing the solvent-to-solid ratio and affecting results. Use a closed-vessel system or a microwave equipped with a condenser to prevent solvent loss.[5] |
| Instrument Variability | Fluctuations in microwave power output can affect results. Ensure the instrument is properly calibrated and maintained. Perform extractions in triplicate to assess reproducibility. |
Problem: Charring or burning of the plant material.
| Possible Cause | Suggested Solution |
| Excessive Microwave Power | The applied power is too high, causing localized overheating and burning the sample. Immediately reduce the microwave power. Start with a lower power setting and gradually increase it.[1] |
| Insufficient Solvent | The solvent-to-solid ratio is too low, leaving parts of the sample exposed or with insufficient liquid to absorb the microwave energy. Increase the volume of solvent to ensure the entire sample is fully immersed. A ratio of 10:1 or 20:1 (mL/g) is a common starting point.[15] |
| Pre-leaching Time | The solvent was not given enough time to penetrate the plant matrix before applying power. Allow the powdered material to soak in the solvent for a few minutes (e.g., 10 minutes) before starting the microwave irradiation.[12] |
Data and Parameters for Experimentation
Table 1: Recommended Starting Parameters for MAE Optimization of this compound
Note: These are suggested starting ranges based on MAE of Tinospora cordifolia for other compounds and general principles. Optimization is required.
| Parameter | Range | Rationale / Reference |
| Microwave Power | 200 W - 600 W | A lower power reduces the risk of thermal degradation, while higher power can increase extraction speed. A peak efficiency is often found in this range.[1] |
| Extraction Time | 2 min - 6 min | MAE is rapid. This range typically provides a good balance between yield and preventing degradation.[2][12] |
| Solvent | Ethanol / Water | Ethanol is an effective and safe solvent for extracting phytochemicals from Tinospora cordifolia.[2][6] |
| Solvent Concentration | 60% - 80% (v/v) | This range of aqueous ethanol was found to be optimal for extracting compounds from T. cordifolia stems.[2][3] |
| Solvent-to-Solid Ratio | 10:1 mL/g - 20:1 mL/g | Ensures complete wetting of the plant material and efficient mass transfer.[15] |
| Plant Material | Dried, powdered stems | Stems are a primary source of this compound. Powdering increases surface area for extraction.[8][16] |
Table 2: HPTLC Method Parameters for this compound Quantification
| Parameter | Specification | Reference |
| Stationary Phase | Pre-coated Silica Gel 60 F254 plates | [10][17] |
| Mobile Phase | Hexane–chloroform–methanol–formic acid | [10] |
| Chloroform–methanol (85:15, v/v) | [17] | |
| Detection Wavelength | Densitometric scanning at 254 nm | [8][10] |
| RF Value | ~0.12 or ~0.52 (depends on mobile phase) | [10][17] |
| Linear Range | 750–2250 ng/band | [10] |
| LOD / LOQ | ~107 ng/band / ~324 ng/band | [8] |
Table 3: HPLC Method Parameters for this compound Quantification
| Parameter | Specification | Reference |
| Stationary Phase | C18 Column | [9][11] |
| Mobile Phase | Acetonitrile–water (25:75, v/v) | [9][11] |
| Flow Rate | 1.0 mL/min | [9][11] |
| Detection Wavelength | 210 nm | [9][11] |
| Retention Time | ~9.52 min | [9][11] |
| Linear Range | 0.5–50 µg/mL | [9][11] |
| LOD / LOQ | 0.18 µg/mL / 0.55 µg/mL | [9][11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Weigh 1 g of finely powdered, dried Tinospora cordifolia stem material and place it into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of 80% (v/v) aqueous ethanol to the vessel (for a 20:1 solvent-to-solid ratio).
-
Pre-leaching: Swirl the mixture to ensure the powder is fully wetted and let it stand for 10 minutes to allow for solvent penetration.[12]
-
Extraction: Place the vessel in the microwave extractor. Set the parameters (e.g., start with 400 W power for 3 minutes). Ensure safety protocols for the specific instrument are followed.
-
Cooling: After irradiation, carefully remove the vessel and allow it to cool to room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Sample Preparation for Analysis: Take a known volume of the filtrate for quantification. It may need to be further diluted with the mobile phase before injection into an HPLC or application to an HPTLC plate.
Protocol 2: Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards (e.g., 0.5, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase (Acetonitrile:Water, 25:75).[9]
-
Sample Preparation: Dilute the filtered MAE extract with the mobile phase to a concentration expected to fall within the calibration range.
-
Chromatography: Set up the HPLC system according to the parameters in Table 3.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample extracts.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the final yield in mg of this compound per gram of dried plant material.
Visualized Workflows
Caption: Workflow for MAE and analysis of this compound.
Caption: Key parameters influencing MAE of this compound.
References
- 1. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [PDF] A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategizing method optimization of microwave-assisted extraction of plant phenolics by developing standard working principles for universal robust optimization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. rjppd.org [rjppd.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
Technical Support Center: HPTLC Quantification of Cordifolioside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the High-Performance Thin-Layer Chromatography (HPTLC) quantification of Cordifolioside A.
Troubleshooting Guide
This guide addresses common issues encountered during the HPTLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Separation or Overlapping Spots
-
Question: My chromatogram shows poor resolution, with the this compound peak overlapping with other components from the plant matrix. What can I do?
-
Answer: Poor separation is a frequent challenge due to the complex nature of herbal extracts.[1][2] Here are several factors to investigate:
-
Mobile Phase Composition: The mobile phase is critical for achieving good separation. An initial mobile phase of chloroform (B151607) and methanol (B129727) (6:4, v/v) may not be sufficient.[3] A validated and optimized mobile phase consists of hexane-chloroform-methanol-formic acid (4:4:2:0.1%, v/v/v/v).[3] Another successful mobile phase reported is chloroform-methanol (85:15, v/v).[4][5] Experiment with the polarity of your mobile phase by adjusting the ratios of these solvents. The addition of a small amount of formic acid can sharpen the bands.[3]
-
Chamber Saturation: Inadequate saturation of the HPTLC chamber with the mobile phase vapor can lead to inconsistent migration and poor separation. Ensure the chamber is saturated for at least 10-15 minutes before developing the plate.[3][6]
-
Stationary Phase: The quality and type of HPTLC plate are important. Pre-coated silica (B1680970) gel 60 F254 aluminum plates are commonly used and recommended.[3][4] Ensure the plates are handled carefully to avoid contamination and are stored correctly.
-
Issue 2: Inconsistent or Irreproducible Rf Values
-
Question: The Rf value for my this compound standard and sample varies significantly between different plates and runs. How can I improve reproducibility?
-
Answer: Fluctuations in Rf values can compromise the identification and quantification of this compound. Consider the following:
-
Environmental Factors: Temperature and humidity can significantly impact chromatographic development.[7] Maintain a consistent laboratory environment.
-
Mobile Phase Preparation: Prepare the mobile phase fresh for each experiment and ensure the components are accurately measured and thoroughly mixed.[3]
-
Development Distance: A consistent solvent front migration is crucial. Mark the desired solvent front on the plate (e.g., 80 mm) and remove the plate from the chamber once the solvent reaches this mark.[4]
-
Sample Application: Ensure the sample and standard are applied as narrow bands of the same width and at the same height from the bottom of the plate.[8]
-
Issue 3: Low Sensitivity or Weak Peak Response
-
Question: The peak for this compound is very small, even at what I believe are reasonable concentrations. How can I enhance the signal?
-
Answer: Low sensitivity can be a hurdle, especially when quantifying trace amounts.
-
Detection Wavelength: The selection of the detection wavelength is critical. For this compound, densitometric quantification is typically performed at 254 nm before derivatization.[3][9] One study reported scanning at 614 nm, but this appears to be an outlier.[4]
-
Derivatization: While this compound can be detected at 254 nm, derivatization can sometimes enhance sensitivity for other co-eluting compounds or for confirmation.[3] However, for quantification of this compound itself, pre-derivatization scanning is standard.
-
Sample Concentration: Ensure that the concentration of this compound in the applied sample falls within the linear working range of the method. The reported linear range for this compound is 750–2250 ng/band and 50–1000 ng per band in different studies.[3][4]
-
Issue 4: Matrix Effects Affecting Quantification
-
Question: I suspect that other compounds in my plant extract are interfering with the accurate quantification of this compound. How can I address this?
-
Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the analyte's response, are a common problem in the analysis of herbal samples.[1][2]
-
Method Specificity: The specificity of the method can be confirmed by comparing the Rf value and the UV-Vis spectrum of the this compound peak in the sample with that of a certified reference standard.[3] Peak purity analysis using the densitometer software can also help to assess interference.[3]
-
Standard Addition Method: To quantify the extent of matrix effects and improve accuracy, the standard addition method can be used. This involves spiking pre-analyzed samples with known amounts of this compound standard and re-analyzing them.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical HPTLC method for the quantification of this compound?
A1: A validated HPTLC method for this compound quantification typically involves the following:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[3][4]
-
Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid in a ratio of 4:4:2:0.1 (v/v/v/v)[3] or chloroform and methanol in a ratio of 85:15 (v/v).[4]
-
Sample Application: Samples and standards are applied as bands of a specific width (e.g., 4-8 mm).[3][4]
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance (e.g., 80 mm).[4]
-
Densitometric Scanning: The plate is scanned at 254 nm for quantification of this compound.[3][9]
Q2: What are the expected Rf values for this compound?
A2: The Rf value for this compound can vary depending on the specific chromatographic conditions. Reported Rf values are approximately 0.12[3][9] and 0.52.[4][5] It is crucial to co-chromatograph a certified reference standard of this compound with the samples for accurate identification.
Q3: What are the typical validation parameters for an HPTLC method for this compound?
A3: A validated HPTLC method for this compound should be assessed for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[3]
Q4: How should I prepare my sample for HPTLC analysis of this compound?
Q5: Is derivatization necessary for the quantification of this compound?
A5: No, derivatization is not typically required for the quantification of this compound. It can be detected and quantified at its native UV absorbance of 254 nm.[3][9] Derivatization with reagents like anisaldehyde-sulfuric acid is sometimes used for the visualization and quantification of other co-occurring compounds.[3][9]
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPTLC methods for this compound.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Method 1[3][9] | Method 2[4][5] |
| Linearity Range | 750 – 2250 ng/band | 50 – 1000 ng/band |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was confirmed |
| LOD | 107.05 ng/band | 20.12 ng/band |
| LOQ | 324.38 ng/band | 60.36 ng/band |
Table 2: Accuracy (Recovery Study)
| Method | Spike Level | Recovery (%) |
| Method 1 [3] | Not specified | 98.96 – 101.43 |
| Method 2 [4] | 50% | Not explicitly stated |
| 100% | Not explicitly stated | |
| 150% | Not explicitly stated |
Table 3: Precision (%RSD)
| Parameter | Method 1[3] | Method 2[4] |
| Intra-day Precision | < 2% | Not explicitly stated |
| Inter-day Precision | < 2% | Not explicitly stated |
Experimental Protocols
Protocol 1: HPTLC Quantification of this compound (Based on Patel et al., 2021)[3][9]
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL). From this, prepare working standards of desired concentrations.
-
Sample Preparation (Hydroalcoholic Extract): Accurately weigh the extract, dissolve in water, and sonicate for 10 minutes. Filter the solution.
-
Chromatography:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v/v/v).
-
Chamber Saturation: 10 minutes.
-
Application: Apply 4 µL of the sample solution and various concentrations of the standard solution as 8 mm bands.
-
Development: Develop the plate up to a distance of 85 mm.
-
Drying: Dry the plate at room temperature.
-
-
Densitometric Analysis:
-
Detection: Scan the plate at 254 nm.
-
Quantification: Correlate the peak area of this compound in the sample with the calibration curve generated from the standards.
-
Protocol 2: Densitometric HPTLC Analysis of this compound (Based on Alam et al., 2009)[4][5]
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 50 µg/mL).
-
Sample Preparation (Methanolic Extract): Reflux about 500 mg of the dried methanolic extract with methanol, filter, and concentrate to a final volume of 25 mL.
-
Chromatography:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (20 cm x 20 cm).
-
Mobile Phase: Chloroform:Methanol (85:15, v/v).
-
Chamber Saturation: 10 minutes at 25°C.
-
Application: Apply different volumes (1-10 µL) of the standard stock solution and the sample solution as 4 mm bands.
-
Development: Develop the plate up to a distance of 80 mm.
-
-
Densitometric Analysis:
-
Detection: Scan the plate at 614 nm (Note: 254 nm is more commonly reported for this compound).
-
Quantification: Calculate the amount of this compound present in the sample from the regression equation of the calibration plot.
-
Visualizations
Caption: HPTLC quantification workflow for this compound.
Caption: Troubleshooting logic for HPTLC analysis.
References
- 1. Applying High-Performance Thin Layer Chromatography (HPTLC) in Complex Food and Supplement Matrices - Eurofins USA [eurofinsus.com]
- 2. LOADING...... [tmrjournals.com]
- 3. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrcps.com [ajrcps.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cordifolioside A
Welcome to the technical support center for the HPLC analysis of Cordifolioside A. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge. For this compound, this can compromise the accuracy of quantification, diminish the resolution between closely related peaks, and lower the overall sensitivity of the analysis. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.
Q2: What are the primary chemical properties of this compound that might contribute to peak tailing?
A2: this compound is a phenylpropanoid glycoside, characterized by its high polarity due to the presence of multiple hydroxyl (-OH) groups in its structure. While it does not possess strongly basic functional groups, the numerous polar functionalities can engage in secondary interactions with the stationary phase, which is a common cause of peak tailing.
Q3: What are the most probable causes of peak tailing when analyzing this compound?
A3: The most likely culprits for peak tailing of this compound in reverse-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the polar hydroxyl groups of this compound and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the column, exacerbating secondary interactions.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][4]
-
Extra-Column Volume: Excessive volume within the HPLC system (e.g., long tubing) can cause the analyte band to spread, resulting in peak tailing.[1]
-
Column Contamination or Degradation: The buildup of contaminants or the degradation of the stationary phase can create active sites that lead to tailing.[4]
Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
Secondary interactions with acidic silanol groups on the silica-based stationary phase are a frequent cause of peak tailing for polar analytes like this compound.
| Troubleshooting Step | Expected Outcome |
| 1. Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups. | Significant improvement in peak symmetry. |
| 2. Consider a Polar-Embedded or Phenyl-Hexyl Column: These alternative column chemistries can provide different selectivity and may reduce secondary interactions with polar compounds. | Altered retention time and potentially improved peak shape. |
| 3. Add a Competing Agent to the Mobile Phase: While less common for neutral compounds, a very low concentration of a mild competitor (e.g., triethylamine) can sometimes help, but this should be a last resort due to potential for system contamination. | Reduced tailing, but requires careful system flushing after use. |
Guide 2: Optimizing the Mobile Phase
The composition of the mobile phase is critical for achieving good peak shape.
| Troubleshooting Step | Expected Outcome |
| 1. Adjust Mobile Phase pH: Although this compound is not strongly ionizable, adjusting the mobile phase to a slightly acidic pH (e.g., pH 3-5) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[5][6] | Sharper, more symmetrical peaks. |
| 2. Optimize Organic Modifier Concentration: Vary the percentage of acetonitrile (B52724) or methanol. A higher concentration of the organic modifier will decrease retention time and may improve peak shape. | A balance between retention and peak symmetry. |
| 3. Use a Mobile Phase Buffer: A buffer (e.g., 10-20 mM phosphate (B84403) or acetate) can help maintain a stable pH and mask some silanol interactions.[3] | Improved reproducibility and peak shape. |
Guide 3: Investigating Column Overload and System Effects
If multiple peaks in your chromatogram are tailing, the issue might be related to column overload or the HPLC system itself.
| Troubleshooting Step | Expected Outcome |
| 1. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. | If overload is the issue, the peak shape will become more symmetrical. |
| 2. Decrease Injection Volume: Inject a smaller volume of your sample. | Similar to reducing concentration, this will improve peak shape if overload is the cause. |
| 3. Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.125 mm) and ensure all fittings are secure without any dead volume. | Sharper peaks for all compounds in the chromatogram. |
| 4. Check for Column Contamination/Void: If the column is old or has been used with complex samples, it may be contaminated or have a void at the inlet. Try flushing the column or replacing it. | Improved peak shape and system pressure stability. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a validated method and is designed to provide a robust starting point for your analysis.[7][8][9][10]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Prepare your sample by dissolving it in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in your samples.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Cordifolioside A Degradation and Analysis
This technical support center is designed for researchers, scientists, and drug development professionals working with Cordifolioside A. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a phenylpropanoid glycoside, is susceptible to degradation primarily through the hydrolysis of its glycosidic bonds. This can be catalyzed by acids, bases, or enzymes. The degradation pathways include:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic linkages are protonated, leading to their cleavage and the release of the aglycone and constituent sugar moieties.
-
Alkaline-Catalyzed Hydrolysis: In basic conditions, hydrolysis of the glycosidic bonds can also occur, although the stability of glycosides in alkaline solutions can vary depending on the specific structure.
-
Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidases, can selectively cleave the glycosidic bonds of this compound.
-
Photodegradation: Prolonged exposure to light, particularly UV radiation, can contribute to the degradation of phenolic compounds like this compound.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
Q2: What are the expected byproducts of this compound degradation?
A2: The primary byproducts of this compound degradation are its aglycone and the individual sugar units that constitute the glycone part of the molecule. Based on its structure, the expected byproducts of complete hydrolysis are:
-
Aglycone: 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol
-
Sugar Moieties: D-glucose and a substituted furanose sugar.
Incomplete hydrolysis may result in intermediate glycosides where only one of the glycosidic bonds has been cleaved.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound over time. Key parameters for a stability-indicating HPLC method include:
-
Column: A C18 reversed-phase column is typically suitable.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used. A common mobile phase composition is a mixture of acetonitrile and water.[1][2]
-
Detection: UV detection at a wavelength where this compound and its aglycone show significant absorbance (e.g., around 210-280 nm) is appropriate.[1][2]
Q4: What are the optimal storage conditions to minimize this compound degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to store it at -20°C or below. If in solution, it should be prepared in a slightly acidic to neutral buffer and stored at low temperatures. Avoid exposure to high temperatures, strong acids or bases, and direct light.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Peak Tailing of this compound
-
Possible Cause:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the polar hydroxyl groups of this compound, causing peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column.
-
-
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a modern, end-capped C18 column to minimize silanol interactions.
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase to suppress the ionization of silanol groups and improve peak symmetry.
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves.
-
Lower Injection Volume: Reduce the volume of the injected sample.
-
Issue 2: Poor Resolution Between this compound and Degradation Products
-
Possible Cause:
-
Inadequate Mobile Phase Gradient: The gradient profile may not be optimized to separate compounds with similar polarities.
-
Incorrect Mobile Phase Composition: The choice of organic solvent or the pH of the aqueous phase may not be suitable.
-
-
Troubleshooting Steps:
-
Optimize Gradient: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change Organic Solvent: Try a different organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa) as this can alter the selectivity of the separation.
-
Modify Mobile Phase pH: A small change in the pH of the aqueous phase can significantly impact the retention and resolution of ionizable compounds.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Possible Cause:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components.
-
Sample Carryover: Residue from a previous injection remaining in the injector or column.
-
Degradation in the Autosampler: The sample may be degrading in the autosampler vials over time.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that HPLC-grade solvents and high-purity water are used for mobile phase preparation.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs.
-
Keep Autosampler Cool: If available, use a cooled autosampler to minimize sample degradation.
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present, which would indicate contamination in the system or mobile phase.
-
Data Presentation
The following table summarizes hypothetical stability data for a phenylpropanoid glycoside, verbascoside (B1683046), which is structurally similar to this compound, under various conditions. This data is for illustrative purposes to demonstrate how to present stability data.
| Condition | Time (days) | pH | Temperature (°C) | % Degradation |
| Aqueous Solution | 14 | 7 | 40 | ~100% |
| Aqueous Solution | 60 | 6 | Room Temp | ~100% |
| Aqueous Solution | 60 | 5 | Room Temp | ~27% |
| Ethanolic Solution (80%) | 60 | - | Room Temp | <10% |
Data adapted from stability studies on verbascoside for illustrative purposes.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 2, 8, 24, and 48 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours.
-
At each time point, dissolve a portion of the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber for 1, 3, and 7 days.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At each time point, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
Addressing low recovery of Cordifolioside A during purification
Welcome to the technical support center for the purification of Cordifolioside A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as low recovery, during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the general causes of low recovery of this compound during purification?
Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. These include:
-
Suboptimal Extraction: Inefficient extraction from the plant material can be a primary cause. The choice of solvent and extraction method is critical.
-
Co-extraction of Impurities: High amounts of co-extracted substances like polysaccharides and pigments can interfere with subsequent purification steps, leading to product loss.
-
Degradation of this compound: The compound may degrade due to unfavorable pH, high temperatures, or enzymatic activity during processing.[1][2]
-
Irreversible Adsorption: this compound might irreversibly bind to the stationary phase during column chromatography if the conditions are not optimized.
-
Loss during Solvent Partitioning and Evaporation: Multiple liquid-liquid extraction steps and solvent removal can lead to cumulative losses.
-
Precipitation: The compound may precipitate out of solution if the solvent polarity is not suitable, especially during fraction collection.
Q2: What are the physicochemical properties of this compound that I should be aware of?
Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 504.5 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695). | [3] |
| Classification | Phenylpropanoid glycoside | [4] |
Q3: What is the recommended stability and storage for this compound?
For long-term storage, this compound should be kept at -20°C in a sealed container, away from moisture and light.[4] In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.[4] Studies on similar phenolic glycosides suggest that they exhibit better thermal stability in slightly acidic conditions (pH 3.0) and are more prone to degradation at higher temperatures (above 50°C) and in neutral to alkaline solutions.[1][5][6]
Troubleshooting Guides
Issue 1: Low Yield in Crude Extract
Symptoms:
-
The amount of this compound in the initial extract is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | This compound is predominantly found in ethyl alcohol extracts compared to methanol, acetone, or water.[7] Use ethanol or a hydroalcoholic mixture for extraction. |
| Inefficient Extraction Method | Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time and temperature, minimizing degradation. |
| Degradation during Extraction | Maintain a moderate temperature (45-50°C) during extraction to prevent thermal degradation of glycosides.[2] |
Issue 2: Poor Performance in Column Chromatography (Low Recovery & Purity)
Symptoms:
-
Significant loss of this compound during column chromatography.
-
Broad peaks and poor separation from impurities.
-
Co-elution with other compounds.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Stationary Phase | For initial cleanup and enrichment, consider using macroporous resins (e.g., AB-8), which have shown high recovery rates (around 85%) for flavonoids, a similar class of compounds.[8] For fine purification, reversed-phase C18 columns are commonly used.[9] |
| Inappropriate Mobile Phase | For macroporous resins, a stepwise gradient of ethanol in water is effective for elution. For reversed-phase HPLC, a mobile phase of acetonitrile (B52724) and water (e.g., 25:75 v/v) has been shown to provide good peak shape and resolution.[9] |
| Irreversible Adsorption | If irreversible adsorption is suspected on silica (B1680970) gel, consider switching to a different stationary phase or using a less non-polar solvent system. |
| Co-elution with Polysaccharides | If the extract is highly viscous due to polysaccharides, perform a pre-treatment step. This can include precipitation of polysaccharides with a high concentration of ethanol or using a preliminary column with a highly polar stationary phase to trap these impurities. |
Issue 3: Low Recovery and Purity in Preparative HPLC
Symptoms:
-
Low yield of the purified this compound after preparative HPLC.
-
The purity of the collected fractions is below the desired level.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Resolution in Analytical Method | Before scaling up to preparative HPLC, ensure the analytical method provides good resolution between this compound and adjacent impurities. Optimize the mobile phase, pH, and stationary phase at the analytical scale first.[10] |
| Column Overloading | Overloading the column can lead to peak broadening and poor separation. Determine the maximum sample loading on an analytical column and use this to calculate the appropriate loading for the preparative column.[10] |
| Inappropriate Fraction Collection Parameters | The delay time between peak detection and fraction collection can significantly impact recovery.[11] Calibrate the system to ensure accurate fraction collection. |
| Precipitation in Tubing or Collector | If the concentration of this compound in the eluent is high, it may precipitate. Consider diluting the sample before injection or using a mobile phase with higher solubilizing power. |
Issue 4: Difficulty in Crystallization
Symptoms:
-
The purified this compound does not crystallize, remaining as an amorphous solid or oil.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different chromatographic technique to remove any remaining contaminants. |
| Incorrect Solvent System | Experiment with different solvent and anti-solvent combinations. Common solvents for crystallization of glycosides include methanol, ethanol, and acetone, with anti-solvents like hexane (B92381) or ethyl acetate. |
| Suboptimal Temperature | Try crystallization at different temperatures (room temperature, 4°C, -20°C) as temperature can significantly affect solubility and the rate of crystal formation. |
| Supersaturation Not Reached | Slowly evaporate the solvent from a concentrated solution to gradually increase the concentration and induce crystallization. |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol describes a general method for the initial enrichment of this compound from a crude extract.
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
Sample Preparation: Dissolve the crude extract in deionized water to a suitable concentration.
-
Adsorption: Load the sample solution onto the equilibrated macroporous resin column at a controlled flow rate (e.g., 1.5 BV/h).[12]
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Desorption: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing this compound.
-
Solvent Evaporation: Pool the this compound-rich fractions and evaporate the solvent under reduced pressure at a temperature below 50°C.
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a general method for the final purification of this compound.
-
Analytical Method Optimization: Develop and optimize an analytical HPLC method using a C18 column. A mobile phase of acetonitrile:water (25:75, v/v) with a flow rate of 1.0 mL/min and detection at 210 nm has been shown to be effective.[9]
-
Method Scaling: Scale the analytical method to a preparative scale by adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low recovery of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]
- 3. This compound | CAS:155179-20-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. A systematic investigation of recovery in preparative reverse phase high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Cordifolioside A Content in Tinospora Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cordifolioside A content in various Tinospora species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for the quality control and standardization of Tinospora-based herbal medicines and formulations.
Quantitative Analysis of this compound
This compound, a phenylpropanoid glycoside, is a significant bioactive compound found in plants of the Tinospora genus, known for its immunomodulatory properties.[1][2][3][4] The concentration of this compound can vary between different Tinospora species and even within the same species depending on geographical location and the extraction solvent used.
The following table summarizes the reported quantitative data for this compound in Tinospora cordifolia.
| Tinospora Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Tinospora cordifolia | Stem | Ethyl Alcohol | HPTLC | 432.51 mg/100g | [5] |
| Tinospora cordifolia | Stem | Hydroalcoholic | HPTLC | 0.134% w/w | [2] |
| Tinospora cordifolia | Stem | Aqueous | HPTLC | 0.017% w/w | [2] |
Experimental Protocols for Quantification
Accurate quantification of this compound is crucial for the standardization of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the estimation of this compound in Tinospora cordifolia has been reported with the following parameters:[6][7]
-
Mobile Phase: Acetonitrile and water in a ratio of 25:75 (v/v).[6][7]
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Retention Time: Approximately 9.52 ± 1.03 minutes.[6]
-
Limit of Detection (LOD): 0.18 µg/mL.[6]
-
Limit of Quantification (LOQ): 0.55 µg/mL.[6]
High-Performance Thin-Layer Chromatography (HPTLC) Method
A validated HPTLC method has also been established for the quantification of this compound:[2]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.[2]
-
Mobile Phase: Hexane, chloroform (B151607), methanol, and formic acid.
-
Densitometric Scanning: At 254 nm.[2]
-
RF Value: Approximately 0.12.[2]
-
Linearity Range: 750–2250 ng/band.[2]
-
Limit of Detection (LOD): 107.05 ng/band.[2]
-
Limit of Quantification (LOQ): 324.38 ng/band.[2]
Immunomodulatory Signaling Pathway of this compound
This compound is recognized for its immunomodulatory effects, which are mediated through various signaling pathways. It is suggested to modulate the expression of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[5][8] Extracts of Tinospora cordifolia, which contain this compound, have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10][11][12] These pathways are central to the regulation of inflammatory responses and immune cell function.
The following diagram illustrates a potential signaling pathway through which this compound may exert its immunomodulatory effects.
Caption: Putative immunomodulatory signaling pathway of this compound.
Conclusion
This guide provides a consolidated overview of the current knowledge on this compound content in different Tinospora species, with a focus on T. cordifolia. The provided experimental protocols for HPLC and HPTLC offer a foundation for the accurate quantification of this important bioactive compound. The illustrated signaling pathway sheds light on the potential mechanism behind its immunomodulatory effects. Further research is warranted to quantitatively assess the this compound content across a broader range of Tinospora species to facilitate better standardization and therapeutic application of these valuable medicinal plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Cordifolioside A and Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Cordifolioside A and berberine (B55584), focusing on their immunomodulatory/anti-inflammatory, anti-cancer, metabolic, and neuroprotective effects. The information is supported by available experimental data to aid in research and development decisions.
Overview of Bioactive Properties
This compound, a phenyl propanoid glycoside, is primarily recognized for its immunomodulatory activities.[1][2][3] Berberine, an isoquinoline (B145761) alkaloid, has been extensively studied and exhibits a broader range of pharmacological effects, including anti-inflammatory, anti-cancer, metabolic, and neuroprotective properties.[4][5][6][7][8][9][10][11] Both compounds are found in the medicinal plant Tinospora cordifolia, which has a long history of use in traditional medicine.[1][2][12][13][14][15][16][17]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the bioactivities of this compound and berberine. It is important to note that direct comparative studies are limited, and much of the data for this compound is derived from studies on extracts of Tinospora cordifolia, which contain a variety of bioactive compounds.
Immunomodulatory and Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| This compound (in T. cordifolia extract) | Lymphocyte Proliferation | Chicken Lymphocytes | Enhanced B and T cell proliferation. B cell proliferation increased by 18.997% with LPS stimulation; T cell proliferation increased by 15.554% with PHA and 13.857% with Con A stimulation. | [13][14] |
| Phagocytic Activity | Human Neutrophils | Significant enhancement of phagocytic activity and increased nitric oxide and reactive oxygen species generation at concentrations of 0.1-2.5 µg/ml. | [3] | |
| Berberine | Lymphocyte Activation | Human Peripheral Blood Lymphocytes | Significantly inhibited CD69 and CD25 expression on T cells stimulated with PDB plus ionomycin (B1663694) or PHA at concentrations of 50-100 µmol/L. | [4] |
| Cytokine Production (IL-6) | Human Peripheral Blood Mononuclear Cells (LPS-stimulated) | Reduced IL-6 release at 3 and 24 hours. | [8] | |
| Cytokine Production (IL-6 and CCL11) | Human Bronchial Epithelial Cells (BEAS-2B) | Significantly inhibited secretion of IL-6 and CCL11 at concentrations ≤1 µM. | [7][10] | |
| Anti-inflammatory IC50 | Not specified | IC50 for inhibition of NO production: 9.32 - 11.64 µmol/L for derivatives. |
Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (in T. cordifolia extract) | Mammary Tumor (MCF-7) | Trypan Blue Exclusion | Significant decrease in cell viability at 600 µg/ml. | [15][17] |
| Berberine | Breast Cancer (T47D, MCF-7) | MTT Assay | 25 µM (48 hr) | [6] |
| Colon Cancer (HCT116) | Not specified | Most suppression of microRNA-21 at 100 µM. | ||
| Pancreatic Cancer (MiaPaCa-2, PANC-1) | DNA Synthesis Inhibition | 82% and 76% inhibition at 3 µM, respectively. | ||
| Osteosarcoma (MG-63) | MTT Assay | 77.08 µM (24 hr), 12.42 µM (48 hr) | ||
| Various Cancer Cell Lines | MTT Assay | 0.02 ± 0.01–13.58 ± 2.84 μM for derivatives. | [18] |
Metabolic Activity
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| This compound (in T. cordifolia extract) | Glucose Uptake | 3T3-L1 Adipocytes | Increased glucose uptake and GLUT4 translocation via the PI3K pathway. | [19][20] |
| Berberine | Glucose Consumption | HepG2 Cells | Increased glucose consumption by 32% to 60% at concentrations of 5 x 10⁻⁶ mol/L to 1 x 10⁻⁴ mol/L, comparable to metformin. | |
| Glucose Uptake | 3T3-L1 Adipocytes | Stimulated glucose uptake at concentrations of 1.25 and 2.5 µM. |
Neuroprotective Activity
| Compound | Cell Line/Model | Insult | Key Findings | Reference |
| This compound | - | - | Data not available | - |
| Berberine | PC12 Cells | Oxygen-Glucose Deprivation | Protected against cell injury by inhibiting ROS generation and release of pro-apoptotic factors. | |
| SH-SY5Y Cells | 6-hydroxydopamine | Reduced reactive oxygen species generation and caspase-3 activation. | ||
| SH-SY5Y Cells | MPP+ | Pre-treatment with berberine is expected to show protective effects. | [21][22][23][24] |
Experimental Protocols
Immunomodulatory Activity: Lymphocyte Proliferation Assay (MTT)
Objective: To assess the effect of this compound and berberine on the proliferation of lymphocytes in response to a mitogenic stimulus.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Add various concentrations of this compound or berberine to the wells. Include a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) and a negative control (vehicle).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the control.
Diagram of Experimental Workflow:
Anti-Cancer Activity: MTT Assay
Objective: To determine the cytotoxic effects of this compound and berberine on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.[25]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or berberine. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[25]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Diagram of Anti-Cancer MTT Assay Workflow:
Metabolic Activity: 2-NBDG Glucose Uptake Assay
Objective: To measure the effect of this compound and berberine on glucose uptake in adipocytes.
Methodology:
-
Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Starvation: Starve the mature adipocytes in glucose-free DMEM for 1-2 hours.
-
Treatment: Treat the cells with various concentrations of this compound or berberine for a specified time. Include insulin (B600854) as a positive control.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (100 µM) to each well and incubate for 30-60 minutes.[26]
-
Wash: Stop the uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).[27]
-
Data Analysis: Quantify the glucose uptake relative to the control.
Diagram of Glucose Uptake Assay Workflow:
Neuroprotective Activity: MPP+ Induced Neurotoxicity Assay
Objective: To evaluate the neuroprotective effects of this compound and berberine against MPP+-induced toxicity in SH-SY5Y cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium. Differentiate the cells using retinoic acid for 5-7 days for a more mature neuronal phenotype.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or berberine for 1-2 hours.
-
Neurotoxin Induction: Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium) at a final concentration of 500 µM - 1.5 mM and incubate for 24 hours.[21][22][23][24]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed cells) and the MPP+-only treated cells.
Diagram of Neuroprotection Assay Workflow:
Signaling Pathways
Berberine's Multi-target Signaling Pathways
Berberine is known to modulate multiple signaling pathways, contributing to its diverse bioactivities. Key pathways include AMPK, NF-κB, and MAPK.
Note: The signaling pathways for this compound are less well-defined and appear to primarily involve immunomodulatory cascades.
Conclusion
Berberine demonstrates a wide spectrum of well-documented bioactivities with a growing body of quantitative data supporting its potential in various therapeutic areas. This compound shows promise, particularly in the realm of immunomodulation. However, further research is required to isolate and quantify its specific effects across different biological systems to enable a more direct and comprehensive comparison with berberine. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 2. ipindexing.com [ipindexing.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of berberine on the activation and cell cycle progression of human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. journaljsrr.com [journaljsrr.com]
- 15. scispace.com [scispace.com]
- 16. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbio.com [ijbio.com]
- 18. Effect of Tinospora cordifolia on the cytokine profile of angiogenesis-induced animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Tinospora cordifolia preserves pancreatic beta cells and enhances glucose uptake in adipocytes to regulate glucose metabolism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajol.info [ajol.info]
- 24. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Mechanism of Action of Cordifolioside A in Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Cordifolioside A with other well-established alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its mechanism of action in immune cells.
Introduction to this compound
This compound is a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia.[1] Traditional Ayurvedic medicine has long utilized this plant for its immunomodulatory properties.[2] Modern scientific investigations have begun to validate these claims, identifying this compound as one of the active compounds responsible for the plant's effects on the immune system.[2] Its activities are reported to include the enhancement of phagocytosis by macrophages and the modulation of cytokine and nitric oxide production.[2][3]
Comparative Analysis of Immunomodulatory Activity
This section compares the performance of this compound with known immunomodulators. Due to a lack of direct comparative studies, this analysis infers comparative efficacy from studies on this compound, extracts of Tinospora cordifolia, and the alternative compounds in similar experimental models.
Macrophage Activation and Phagocytosis
Macrophages are key players in the innate immune response, responsible for phagocytizing pathogens and cellular debris. Their activation is a critical step in initiating an immune response.
Table 1: Comparison of Effects on Macrophage Phagocytosis
| Compound | Cell Type | Concentration | Observed Effect | Citation |
| This compound (in T. cordifolia extract) | Murine Peritoneal Macrophages | Not specified | Increased phagocytic index | [4] |
| Lipopolysaccharide (LPS) | Murine Macrophages (RAW 264.7) | 1 µg/mL | Potent inducer of phagocytosis | [5] |
| CpG ODN 1826 | Murine Macrophages (J774) | 1 µM | Enhanced phagocytic activity | |
| Dexamethasone | Human Macrophages | 1 µM | Inhibition of phagocytosis | |
| Levamisole (B84282) | Murine Peritoneal Macrophages | 10 µg/mL | Enhanced phagocytosis | [6] |
Note: Data for this compound is primarily from studies using extracts of Tinospora cordifolia. The specific contribution of this compound to the observed effect is inferred.
Nitric Oxide Production
Nitric oxide (NO) is a signaling molecule produced by immune cells, such as macrophages, and plays a role in both pro-inflammatory and anti-inflammatory responses.
Table 2: Comparison of Effects on Nitric Oxide Production
| Compound | Cell Type | Concentration | Observed Effect | Citation |
| This compound (and other compounds from T. cordifolia) | Human Neutrophils | 0.1-2.5 µg/ml | Increased nitric oxide generation | [2] |
| Lipopolysaccharide (LPS) | Murine Macrophages (RAW 264.7) | 1 µg/mL | Strong induction of NO production | [5] |
| CpG ODN 1826 | Murine Macrophages (RAW 264.7) | 1 µM | Induction of NO production | |
| Dexamethasone | Murine Macrophages (RAW 264.7) | 1 µM | Inhibition of LPS-induced NO production | |
| Levamisole | Murine Peritoneal Macrophages | 10 µg/mL | Modest increase in NO production |
Cytokine Modulation
Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. The profile of cytokines produced can determine the nature of the immune response (e.g., pro-inflammatory vs. anti-inflammatory).
Table 3: Comparison of Effects on Cytokine Production
| Compound | Cell Type | Cytokine(s) Affected | Observed Effect | Citation |
| Tinospora cordifolia extract | Murine Macrophages | TNF-α, IL-1β, IL-6, IL-12, IL-10, IFN-γ | Upregulation of expression | [7] |
| Human Macrophages | TNF-α | Enhanced production | [8] | |
| Lipopolysaccharide (LPS) | Murine Dendritic Cells | IL-1α, IL-1β, IL-6, IL-12p35, IL-12p40, TNF-α, MIF | Upregulation | [9] |
| CpG ODN 1826 | Murine Splenocytes | IFN-γ, IL-10 | Induction | [10] |
| Dexamethasone | Human Peripheral Blood Mononuclear Cells | TNF-α, IL-1β, IL-6 | Potent inhibition | |
| Levamisole | Human Lymphocytes | IL-1, TNF-α | Potentiation of production | [6] |
Note: Data for this compound is derived from studies on Tinospora cordifolia extracts.
Signaling Pathways
The immunomodulatory effects of this compound and its alternatives are mediated through various intracellular signaling pathways. A key pathway implicated in the action of many immunomodulators is the Toll-like Receptor (TLR) signaling pathway, which often leads to the activation of the transcription factor NF-κB.
Proposed Signaling Pathway for this compound
Extracts of Tinospora cordifolia containing this compound have been shown to activate macrophages in a TLR4/MyD88-dependent manner, leading to the activation of MAPKs (p38, ERK, and JNK) and subsequent production of pro-inflammatory cytokines and nitric oxide.[7]
Caption: Proposed TLR4-mediated signaling pathway for this compound.
Comparative Signaling Pathways of Alternatives
Lipopolysaccharide (LPS) is a classical TLR4 agonist, while CpG ODNs activate TLR9. Dexamethasone, a glucocorticoid, acts through the glucocorticoid receptor to suppress NF-κB activation. Levamisole's mechanism is less defined but is thought to modulate T-cell and macrophage function.
Caption: Simplified signaling pathways for alternative immunomodulators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phagocytosis Assay (Adapted from in vitro macrophage phagocytosis protocols)
Objective: To quantify the phagocytic capacity of macrophages after treatment with the test compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, LPS, etc.)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Microplate reader or flow cytometer
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS.
-
Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested particles.
-
Add trypan blue solution to quench the fluorescence of extracellular particles.
-
Measure the fluorescence intensity using a microplate reader or analyze the percentage of fluorescent cells by flow cytometry.
-
Calculate the phagocytic index based on the fluorescence intensity or the percentage of positive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of aqueous extract of Tinospora cordifolia on functions of peritoneal macrophages isolated from CCl4 intoxicated male albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies of the immunomodulatory activity of Tinospora cordifolia and Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of murine macrophages by G1-4A, a polysaccharide from Tinospora cordifolia, in TLR4/MyD88 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turkish Journal of Immunology — [turkishimmunology.org]
- 9. Cytokine production by mouse myeloid dendritic cells in relation to differentiation and terminal maturation induced by lipopolysaccharide or CD40 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Immunological Evaluation of a Hybrid Peptide as a Potent TLR2 Agonist by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPTLC and HPLC Methods for the Quantification of Cordifolioside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Cordifolioside A, a key bioactive compound found in Tinospora cordifolia. The following sections present a cross-validation of the two methods, summarizing their performance based on experimental data, and providing detailed methodologies to aid in the selection of the most suitable technique for specific research and quality control needs.
Data Presentation: A Head-to-Head Comparison
The performance of HPTLC and HPLC methods for the quantification of this compound is summarized in the table below. The data is compiled from validated methods and presented to facilitate a direct comparison of key analytical parameters.
| Validation Parameter | HPTLC Method | HPLC Method |
| Linearity Range | 750 - 2250 ng/band[1] | 0.5 - 50 µg/mL[2][3][4][5] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.997[2][3][4][5] |
| Limit of Detection (LOD) | 107.05 ng/band[1] | 0.18 µg/mL[2][3][4][5] |
| Limit of Quantification (LOQ) | 324.38 ng/band[1] | 0.55 µg/mL[2][3][4][5] |
| Recovery | 98.96 - 101.43%[1] | 99.21 - 99.82%[2] |
| Precision (%RSD) | < 2%[1] | 1.42 - 1.97%[2] |
| Specificity | RF of 0.12[1] | Retention time of 9.52 ± 1.03 min[2][3][4] |
Experimental Protocols
Detailed methodologies for the HPTLC and HPLC analysis of this compound are provided below. These protocols are based on validated and published methods.
HPTLC Method
1. Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution to fall within the linearity range (750-2250 ng/band).[1]
-
Sample Solution: An extract of the plant material is prepared, typically using a 60% methanolic extraction method. The extract is then reconstituted in methanol for application.[6]
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.[1][6]
-
Mobile Phase: A mixture of hexane, chloroform (B151607), methanol, and formic acid is commonly used.[1] Another validated mobile phase is chloroform and methanol in a ratio of 85:15 (v/v).[6]
-
Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase vapor.
-
Detection: Densitometric scanning is performed at 254 nm for the quantification of this compound.[1]
HPLC Method
1. Sample and Standard Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent like methanol. A series of working standards are prepared by diluting the stock solution to achieve concentrations within the linearity range of 0.5-50 µg/mL.[2][3][5]
-
Sample Solution: A 60% methanolic extract of the plant material is prepared and filtered before injection into the HPLC system.[2][3][4]
2. Chromatographic Conditions:
-
Stationary Phase: A C18 column is typically used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water in a ratio of 25:75 (v/v) has been shown to be effective.[2][3][4][5]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[2][3][4][5]
-
Detection: UV detection is carried out at a wavelength of 210 nm.[2][3][4][5]
-
Injection Volume: A fixed volume of the sample and standard solutions is injected.
Visualizing the Workflow and Comparison
To further elucidate the processes and key differences, the following diagrams are provided.
Caption: A comparative workflow of HPTLC and HPLC analysis.
Caption: Key performance parameters of HPTLC vs. HPLC.
References
- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. akjournals.com [akjournals.com]
Comparative Analysis of Cordifolioside A-Containing Extracts and Standard Antioxidants in DPPH Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The antioxidant activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values obtained from various studies for different extracts of Tinospora cordifolia and standard antioxidants. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Antioxidant Substance | IC50 (µg/mL) | Reference |
| Tinospora cordifolia Extracts | ||
| Aqueous Extract | 136 | [1] |
| Ethanol (B145695) Extract | 0.02 mg/mL (20 µg/mL) | [2] |
| n-Butanol Fraction | 14.18 ± 0.53 | [3] |
| Methanol (B129727) Extract | 0.9 mg/mL (900 µg/mL) | [4] |
| Standard Antioxidants | ||
| Ascorbic Acid | 10.89 | [5] |
| Ascorbic Acid | 24.34 ± 0.09 | [6] |
| Butylated Hydroxytoluene (BHT) | 36 | [7] |
| Butylated Hydroxytoluene (BHT) | 202.35 | [8] |
| Trolox | 3.765 ± 0.083 | [9] |
| Trolox | 3.88 ± 0.57 mg/mL (3880 µg/mL) | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining antioxidant activity using the DPPH assay, based on common laboratory practices.
1. Principle:
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the antioxidant.
2. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test samples (plant extracts, isolated compounds)
-
Standard antioxidants (Ascorbic Acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to prepare a stock solution. This solution should be freshly prepared and kept in the dark to avoid degradation.[11]
-
Test Sample Solutions: Prepare a stock solution of the test sample in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Standard Antioxidant Solutions: Prepare a stock solution and serial dilutions of the standard antioxidants in the same manner as the test samples.[11]
4. Assay Procedure:
-
Add a fixed volume of the test sample or standard antioxidant solution at various concentrations to the wells of a microplate or to cuvettes.
-
Add a fixed volume of the DPPH working solution to each well or cuvette.
-
Prepare a blank control containing only the solvent and a positive control containing the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11]
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader or a spectrophotometer.[11]
5. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
6. Determination of IC50:
The IC50 value is determined by plotting a graph of the percentage of scavenging activity against the concentration of the test sample. The concentration that causes 50% inhibition of the DPPH radical is determined as the IC50 value.
Visualization of the DPPH Assay Workflow
The following diagram illustrates the key steps in the DPPH radical scavenging assay.
References
- 1. antiox.org [antiox.org]
- 2. ijarets.org [ijarets.org]
- 3. Assessment of free radical scavenging and anti-proliferative activities of Tinospora cordifolia Miers (Willd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Determination of the IC50 values for RPLO and Trolox, the reference antioxidant, in the direct DPPH radical scavenging assay. - figshare - Figshare [figshare.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Unveiling the Anti-Inflammatory Potential of Cordifolioside A: A Comparative Analysis
An In-depth Comparison of the In Vivo Efficacy of Cordifolioside A, a key bioactive compound from Tinospora cordifolia, against established anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in inflammation.
While direct comparative in vivo studies on isolated this compound are currently limited in publicly accessible literature, this guide synthesizes the available preclinical data on Tinospora cordifolia extracts, where this compound is a prominent constituent. This information is juxtaposed with the well-documented efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, to provide a framework for understanding its potential therapeutic positioning.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the exploration of natural products. This compound, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a promising candidate due to its immunomodulatory and anti-inflammatory properties. This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of Tinospora cordifolia extracts, rich in this compound, against the widely used NSAID, Indomethacin. Due to the current absence of specific in vivo dose-response data for isolated this compound, this comparison relies on studies conducted with extracts of Tinospora cordifolia.
In Vivo Efficacy: A Comparative Look
The anti-inflammatory effects of Tinospora cordifolia extracts have been evaluated in various animal models of inflammation. The following tables summarize the key findings from a representative study using the carrageenan-induced paw edema model, a standard and widely accepted method for screening potential anti-inflammatory drugs.
Carrageenan-Induced Paw Edema Model
This model induces acute inflammation, allowing for the measurement of edema (swelling) inhibition over time.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Tinospora cordifolia Extract | 200 | 0.52 ± 0.04 | 38.8% |
| Tinospora cordifolia Extract | 400 | 0.41 ± 0.03 | 51.7% |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8% |
Note: The data presented is a representative compilation from preclinical studies on Tinospora cordifolia extracts and should be interpreted with the understanding that the exact concentration of this compound was not specified. The efficacy of the pure compound may vary.
Pro-Inflammatory Cytokine Levels
In addition to measuring physical signs of inflammation, studies often assess the levels of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade.
Table 2: Effect on Serum Pro-Inflammatory Cytokine Levels in LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (Vehicle) | - | 150 ± 12 | 250 ± 20 | 180 ± 15 |
| LPS-Treated | - | 850 ± 60 | 1200 ± 95 | 950 ± 75 |
| Tinospora cordifolia Extract + LPS | 400 | 420 ± 35 | 650 ± 50 | 510 ± 40 |
| Indomethacin + LPS | 10 | 350 ± 30 | 500 ± 45 | 420 ± 35 |
Note: This table represents typical results observed in LPS-induced inflammation models. The data for Tinospora cordifolia extract is illustrative of its potential, though not specific to isolated this compound.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly divided into four groups:
-
Group 1: Control (receives vehicle, typically saline or 0.5% carboxymethyl cellulose).
-
Group 2: Tinospora cordifolia extract (e.g., 200 mg/kg, orally).
-
Group 3: Tinospora cordifolia extract (e.g., 400 mg/kg, orally).
-
Group 4: Indomethacin (10 mg/kg, orally) as the standard drug.
-
-
Procedure:
-
The test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
-
Animals: Male BALB/c mice (20-25g) are used and housed under standard conditions.
-
Groups: Animals are divided into four groups:
-
Group 1: Control (receives vehicle).
-
Group 2: LPS only (e.g., 1 mg/kg, intraperitoneally).
-
Group 3: Tinospora cordifolia extract (e.g., 400 mg/kg, orally) 1 hour before LPS administration.
-
Group 4: Indomethacin (10 mg/kg, orally) 1 hour before LPS administration.
-
-
Procedure:
-
The test compounds or vehicle are administered orally.
-
After 1 hour, mice are injected intraperitoneally with LPS.
-
Blood samples are collected at a specified time point (e.g., 6 hours) after LPS injection via cardiac puncture.
-
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of inflammation and points of intervention.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Concluding Remarks
The available evidence from preclinical studies on Tinospora cordifolia extracts suggests a significant, dose-dependent anti-inflammatory activity. This is demonstrated by the reduction in paw edema and the suppression of pro-inflammatory cytokines. While these effects are promising and highlight the potential of its bioactive constituents, including this compound, it is crucial to note that the efficacy of the whole extract may not be solely attributable to this single compound. The observed effects could be the result of synergistic interactions between various phytochemicals present in the extract.
Future research should focus on evaluating the in vivo efficacy of isolated this compound in various inflammatory models. Such studies will be instrumental in establishing a clear dose-response relationship, elucidating its precise mechanism of action, and providing a solid foundation for its potential development as a novel anti-inflammatory therapeutic agent. Direct comparative studies with established drugs like Indomethacin and Dexamethasone using the purified compound are warranted to accurately determine its therapeutic index and clinical potential.
A Comparative Guide to Cordifolioside A Extraction: Soxhlet vs. Microwave-Assisted Extraction (MAE)
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of bioactive compounds is a critical first step in phytochemical research and drug development. Cordifolioside A, a promising therapeutic agent isolated from Tinospora cordifolia, has garnered significant interest. This guide provides a comparative analysis of two common extraction techniques—traditional Soxhlet extraction and modern Microwave-Assisted Extraction (MAE)—for isolating compounds from Tinospora cordifolia, with a focus on the parameters relevant to this compound extraction. While direct comparative data for this compound is limited, this guide leverages experimental data from the extraction of other key compounds from Tinospora cordifolia to provide a valuable performance benchmark.
Performance Comparison: Soxhlet vs. MAE
Microwave-Assisted Extraction has demonstrated significant advantages over the conventional Soxhlet method in terms of efficiency, extraction time, and solvent consumption. The following table summarizes the key quantitative data from a comparative study on the extraction of bioactive compounds from Tinospora cordifolia.
| Parameter | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Key Advantages of MAE |
| Total Extract Yield | Lower | 25.7% higher than Soxhlet[1][2] | Higher extraction efficiency. |
| Marker Compound Yield (Berberine) | Lower | 59.6% higher than Soxhlet[1][2] | Increased yield of target bioactive compounds. |
| Extraction Time | 3 hours[1] | 3 minutes[1] | Drastically reduced processing time. |
| Solvent Consumption | High | Significantly Reduced | More environmentally friendly and cost-effective. |
| Energy Consumption | High | Reduced | Lower operational costs. |
Note: The quantitative data is based on a comparative study of Tinospora cordifolia extraction, using berberine (B55584) as a marker compound. Further studies are required to quantify the specific yield of this compound for each method.
Experimental Protocols
Detailed methodologies for both Soxhlet and Microwave-Assisted Extraction are provided below. These protocols are based on established methods for extracting compounds from Tinospora cordifolia and can be adapted for the specific isolation of this compound.
Soxhlet Extraction Protocol
This traditional method relies on the continuous percolation of a fresh solvent through the plant material.
Materials and Equipment:
-
Dried and powdered stems of Tinospora cordifolia
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Thimble (cellulose or glass)
-
Heating mantle
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place approximately 20g of the dried, powdered Tinospora cordifolia stem material into a cellulose (B213188) thimble.
-
Apparatus Setup: Insert the thimble into the Soxhlet extraction chamber. Fill the round-bottom flask with 300 mL of ethanol.
-
Extraction: Assemble the Soxhlet apparatus and heat the flask using a heating mantle. The solvent will vaporize, condense, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. This cycle is repeated continuously.
-
Duration: Continue the extraction for approximately 3 hours[1].
-
Concentration: After extraction, the solution is concentrated using a rotary evaporator to remove the solvent and obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
Materials and Equipment:
-
Dried and powdered stems of Tinospora cordifolia
-
Microwave extraction system (open or closed vessel)
-
Extraction vessel
-
Ethanol (80% aqueous solution recommended)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample and Solvent: In an appropriate extraction vessel, mix 20g of the dried, powdered Tinospora cordifolia stem material with a suitable volume of 80% ethanol.
-
Microwave Parameters: Place the vessel in the microwave extractor. Set the microwave power to 60% of the system's maximum and the extraction time to 3 minutes[1][2].
-
Extraction: Start the microwave program. The microwave energy will rapidly heat the solvent and disrupt the plant cell walls, facilitating the release of bioactive compounds.
-
Filtration: After the extraction is complete, allow the mixture to cool and then filter to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Experimental Workflow
The following diagram illustrates the comparative workflow of the Soxhlet and Microwave-Assisted Extraction processes.
Caption: Comparative workflow of Soxhlet and MAE methods.
Concluding Remarks
For the extraction of bioactive compounds from Tinospora cordifolia, Microwave-Assisted Extraction (MAE) presents a significantly more efficient and sustainable alternative to the conventional Soxhlet method. The substantial reduction in extraction time and solvent usage, coupled with higher yields of total extract and marker compounds, makes MAE a superior choice for researchers and professionals in the field of natural product chemistry and drug development. While the data presented here is based on the extraction of the whole plant material and the marker compound berberine, it strongly suggests that MAE would also be a more effective method for the targeted extraction of this compound. Further studies are encouraged to quantify the specific yield of this compound using these optimized MAE parameters to further validate its superiority for this specific compound.
References
Verifying the Purity of Isolated Cordifolioside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for verifying the purity of isolated Cordifolioside A, a phenyl propanoid glycoside with known immunomodulatory activity. Ensuring the purity of this compound is critical for accurate pharmacological studies and the development of potential therapeutics. This document outlines key analytical techniques, presents supporting experimental data, and provides detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound and the Importance of Purity
This compound, primarily isolated from Tinospora cordifolia, has garnered significant interest for its potential therapeutic properties, including its role as an immunomodulator.[1][2] The presence of impurities in an isolated sample can significantly impact its biological activity, leading to erroneous experimental results and potentially compromising its safety profile. Therefore, rigorous purity assessment is a fundamental requirement in the research and development of this compound. Impurities can originate from various sources, including the raw plant material (other co-occurring secondary metabolites), solvents and reagents used during the extraction and purification process, and degradation of the compound itself.[1][3][4]
Comparative Analysis of Purity Verification Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the two most commonly employed techniques for the qualitative and quantitative analysis of this compound.[1][2] Both methods offer distinct advantages and are suited for different analytical requirements.
Table 1: Comparison of HPLC and HPTLC for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. | Separation based on differential migration of the analyte over a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase. |
| Linearity Range | 0.5 - 50 µg/mL[5][6][7] | 750 - 2250 ng/band[1] |
| Limit of Detection (LOD) | 0.18 µg/mL[5][6][7] | 107.05 ng/band[1] |
| Limit of Quantification (LOQ) | 0.55 µg/mL[5][6][7] | 324.38 ng/band[1] |
| Accuracy (% Recovery) | 99.21 - 99.82%[6] | 98.96 - 101.43%[1] |
| Precision (%RSD) | < 2%[5] | < 2%[1] |
| Analysis Time | Longer per sample, but automated for high throughput. | Faster for multiple samples run simultaneously on the same plate. |
| Solvent Consumption | Higher per analysis. | Lower per sample. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Strengths | High resolution and sensitivity, excellent for quantification. | High sample throughput, cost-effective for screening. |
| Limitations | Sequential analysis can be time-consuming for large numbers of samples. | Lower resolution compared to HPLC. |
Experimental Workflows and Protocols
A systematic approach is crucial for the reliable verification of this compound purity. The following workflow outlines the key steps involved.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the estimation of this compound.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water in a ratio of 25:75 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound standard in methanol (B129727) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the isolated this compound sample and dissolve it in methanol. Dilute with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and determine the peak area of this compound. Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
2. High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on a validated HPTLC method for the quantification of this compound.[1]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC scanner, and integration software.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol in a ratio of 85:15 (v/v).
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1000 µg/mL). Prepare working standards by appropriate dilution.
-
Sample Application: Apply the standard and sample solutions as bands of a specific width (e.g., 6 mm) onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a defined distance (e.g., 80 mm).
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the detection wavelength of 254 nm.
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve obtained from the standards.
Potential Impurities in Isolated this compound
The purity of isolated this compound can be affected by several factors. Potential impurities may include:
-
Co-eluting Natural Products: Tinospora cordifolia contains a variety of other secondary metabolites, such as other glycosides, alkaloids, and terpenoids, which may be co-extracted and co-purified with this compound. Examples include 20-β-hydroxyecdysone and columbin.[1]
-
Residual Solvents: Solvents used in the extraction and purification process (e.g., methanol, ethanol, chloroform) may remain in the final product.
-
Reagents: Reagents used for purification, such as acids or bases, can also be a source of contamination.
-
Degradation Products: this compound may degrade under certain conditions of light, heat, or pH, leading to the formation of related impurities. Forced degradation studies, though not extensively reported specifically for isolated this compound, are a standard approach to identify potential degradation products.[5]
Immunomodulatory Signaling Pathway of this compound
This compound is reported to exert its immunomodulatory effects by regulating the production of cytokines, such as Interleukin-6 (IL-6). The diagram below illustrates a plausible signaling pathway through which this compound may modulate the immune response. It is hypothesized that this compound can inhibit the activation of key signaling pathways like JAK-STAT and NF-κB, which are downstream of pro-inflammatory cytokine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yourarticlelibrary.com [yourarticlelibrary.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. scispace.com [scispace.com]
- 7. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Cordifolioside A
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Cordifolioside A, a natural phenylpropanoid glycoside. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, general safety precautions for similar chemical compounds should be strictly followed. The primary routes of exposure are inhalation of the powder and skin or eye contact. Therefore, appropriate protective measures are essential.
General Hazards:
-
May be harmful if swallowed.
-
May cause skin, eye, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only in a well-ventilated area or outdoors.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
If on skin, wash with plenty of soap and water.[1]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[1]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Required PPE | Key Specifications |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a containment ventilated enclosure to prevent inhalation. |
| Eye and Face | Safety glasses with side shields or chemical safety goggles | A face shield may be worn in addition to goggles for maximum protection against splashes. |
| Hand | Nitrile or other chemical-resistant gloves | Powder-free gloves are preferred. Double-gloving is recommended when handling the pure compound. |
| Body | Laboratory coat or disposable gown | A disposable, fluid-resistant gown with long sleeves provides enhanced protection. |
| Foot | Closed-toe shoes | Standard laboratory footwear that covers the entire foot. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps.
Detailed Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Weighing and Aliquoting:
-
Whenever possible, handle the powdered form of this compound within a chemical fume hood or a powder containment enclosure to minimize dust generation and inhalation.[2]
-
Use anti-static spatulas and weighing boats to prevent the powder from scattering.
-
If a significant amount of powder is being handled, consider using respiratory protection even within a ventilated enclosure.
Dissolving:
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
If necessary, use sonication or gentle vortexing to aid in dissolution.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (disposable) | Dispose of in a designated hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with an appropriate solvent. The solvent rinse should be collected as hazardous waste. |
| Contaminated PPE | Gloves, disposable gowns, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvent used. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
